4-(2-Fluoro-3-methoxyphenyl)benzaldehyde
Description
Properties
IUPAC Name |
4-(2-fluoro-3-methoxyphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-13-4-2-3-12(14(13)15)11-7-5-10(9-16)6-8-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSXZGPUFBYWPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40699114 | |
| Record name | 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885962-73-2 | |
| Record name | 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Structure Elucidation of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde: A Multidimensional Analytical Framework
Executive Summary & Molecular Topography
The compound 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde (CAS No. 885962-73-2) is a highly functionalized biphenyl derivative frequently utilized as an advanced intermediate in pharmaceutical synthesis and materials science[1]. With the molecular formula C14H11FO2 , its architecture presents a fascinating analytical challenge: a biphenyl core flanked by an electron-withdrawing aldehyde on Ring A, and a push-pull electronic system on Ring B driven by a highly electronegative 2-fluoro group and an electron-donating 3-methoxy group.
Elucidating this structure requires moving beyond basic 1D NMR. The steric hindrance around the biphenyl axis—induced by the ortho-fluorine atom—forces the rings out of coplanarity. To definitively prove the regiochemistry (the exact placement of the F and OCH3 groups) and the connectivity between the two isolated aromatic spin systems, researchers must employ a self-validating matrix of High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
The Self-Validating Analytical Strategy
In modern structural elucidation, no single analytical technique is trusted in isolation. We construct a closed logical loop where isotopic data, scalar coupling, and spatial proximity must all agree. If a proposed structure violates any single parameter, the model is rejected.
Caption: The self-validating multidimensional workflow for biphenyl structure elucidation.
High-Resolution Mass Spectrometry (HRMS)
Before magnetic resonance is employed, the exact molecular formula must be locked. Using Electrospray Ionization Time-of-Flight (ESI-TOF) MS in positive ion mode, the protonated molecule [M+H]+ is observed.
-
Theoretical Exact Mass: For C14H12FO2+ , the calculated m/z is 231.0816.
-
Causality of Fragmentation: Collision-Induced Dissociation (CID) will typically yield a fragment at m/z 203 (loss of CO from the aldehyde) and m/z 216 (loss of a methyl radical from the methoxy group). This orthogonal fragmentation confirms the presence of both the terminal aldehyde and the ether linkage.
Multinuclear NMR Spectroscopy: The Core Engine
The Role of 19F as a "Spy" Nucleus
Fluorine-19 has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it an exceptionally sensitive NMR probe[2]. In this molecule, the 19F nucleus acts as an internal ruler. Through-bond scalar coupling ( JCF ) between the fluorine atom and the carbons of Ring B splits the 13C signals into doublets. The magnitude of this splitting is strictly distance-dependent[3]:
-
1JCF (1-bond): ~240–250 Hz (Identifies C-2', the fluorine-bearing carbon).
-
2JCF (2-bond): ~10–20 Hz (Identifies adjacent carbons C-1' and C-3').
-
3JCF (3-bond): ~3–10 Hz (Identifies meta carbons C-4' and C-6').
By mapping these JCF values, the 1,2,3-trisubstitution pattern of Ring B is mathematically proven without relying on proton chemical shifts alone. To maximize sensitivity and simplify the carbon spectrum, modern laboratories utilize specialized HFX triple-resonance probes to acquire 13C{1H,19F} spectra, which simultaneously decouple both protons and fluorine, collapsing the complex carbon multiplets into sharp, highly resolved singlets[4].
2D NMR Connectivity & Spatial Mapping
The most significant hurdle in biphenyl elucidation is proving that Ring A and Ring B are actually connected, as they are separated by a quaternary-quaternary bond (C-4 to C-1') which breaks the contiguous proton spin system[5].
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is optimized to detect 3-bond ( 3JCH ) couplings[6]. The protons ortho to the biphenyl linkage on Ring A (H-3/H-5) will show a strong cross-peak to the quaternary carbon of Ring B (C-1'). Conversely, H-6' on Ring B will show an HMBC correlation to C-4 of Ring A. This bridges the quaternary gap.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): While HMBC proves through-bond connectivity, NOESY proves through-space proximity. A critical NOE cross-peak will be observed between the methoxy protons ( −OCH3 ) and the adjacent aromatic proton (H-4'). Furthermore, inter-ring NOEs between H-3/H-5 (Ring A) and H-6' (Ring B) confirm the spatial arrangement of the biphenyl axis.
Caption: Critical heteronuclear and spatial correlations bridging the biphenyl system.
Quantitative Data Synthesis
The synthesis of the 1D and 2D NMR data yields a complete, unambiguous assignment of the molecule. The table below summarizes the expected spectral parameters based on the established scalar and spatial relationships of fluorinated biphenyls.
| Position | Moiety | 1H NMR (ppm, mult, J in Hz) | 13C NMR (ppm, mult, JCF in Hz) | Key HMBC ( 1H→13C ) | Key NOESY |
| 1 | Ring A (C-CHO) | - | 136.0 (s) | - | - |
| 2, 6 | Ring A (CH) | 7.95 (d, 8.2) | 130.5 (s) | C-1, C-4, CHO | H-3, H-5, CHO |
| 3, 5 | Ring A (CH) | 7.70 (d, 8.2) | 127.8 (s) | C-1, C-4, C-1' | H-2, H-6, H-6' |
| 4 | Ring A (C-Ar) | - | 145.2 (s) | - | - |
| 1' | Ring B (C-Ar) | - | 128.5 (d, 2JCF≈14 ) | - | - |
| 2' | Ring B (C-F) | - | 153.0 (d, 1JCF≈248 ) | - | - |
| 3' | Ring B (C-OMe) | - | 148.5 (d, 2JCF≈11 ) | - | - |
| 4' | Ring B (CH) | 7.05 (m) | 114.2 (d, 3JCF≈4 ) | C-2', C-6' | OMe |
| 5' | Ring B (CH) | 7.20 (t, 8.0) | 124.5 (d, 4JCF≈2 ) | C-1', C-3' | H-4', H-6' |
| 6' | Ring B (CH) | 7.10 (m) | 122.1 (d, 3JCF≈3 ) | C-2', C-4, C-4' | H-5', H-3/5 |
| CHO | Aldehyde | 10.05 (s) | 191.8 (s) | C-1, C-2, C-6 | H-2, H-6 |
| OMe | Methoxy | 3.95 (s) | 56.4 (s) | C-3' | H-4' |
Step-by-Step Experimental Methodology
To ensure reproducibility and high-fidelity data, the following protocol must be strictly adhered to:
Phase 1: Sample Preparation & HRMS
-
Dilution: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid.
-
Acquisition: Inject 2 µL into an ESI-TOF mass spectrometer. Calibrate the instrument using a standard tuning mix to ensure mass accuracy within < 2 ppm.
-
Validation: Extract the exact mass for [M+H]+ and verify the isotopic fine structure matches the theoretical distribution for C14H11FO2 .
Phase 2: NMR Acquisition Setup
-
Sample Prep: Dissolve 15–20 mg of the compound in 0.6 mL of CDCl3 (containing 0.03% v/v TMS as an internal reference). Transfer to a high-quality 5 mm NMR tube.
-
Hardware: Utilize a 500 MHz or 600 MHz NMR spectrometer equipped with a cryogenically cooled HFX triple-resonance probe to maximize 13C and 19F sensitivity[4].
-
1D Protocols:
-
1H NMR: 16 scans, relaxation delay ( D1 ) = 2.0 s, spectral width = 12 ppm.
-
19F NMR: 16 scans, D1 = 2.0 s, spectral width = 250 ppm.
-
13C{1H} NMR: 1024 scans, D1 = 2.0 s. Ensure sufficient digital resolution (at least 64k data points) to accurately measure the small 3JCF and 4JCF couplings.
-
Phase 3: 2D NMR Execution
-
HSQC: Run with a 1JCH optimization of 145 Hz. This will cleanly separate the overlapping aromatic protons by dispersing them across the carbon dimension.
-
HMBC: Optimize for long-range coupling ( nJCH ) of 8 Hz[6]. Critical Step: Increase the number of increments in the F1 ( 13C ) dimension to a minimum of 256 to prevent the JCF multiplets from blurring the cross-peaks of adjacent quaternary carbons.
-
NOESY: Set the mixing time ( τm ) to 400 ms. For a molecule of ~230 Da, this mixing time is optimal to allow NOE build-up in the positive regime without suffering from extensive spin-diffusion artifacts.
Sources
- 1. 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde | 885962-73-2 [chemicalbook.com]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. jeolusa.com [jeolusa.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Strategic Synthesis of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde: A Robust Suzuki-Miyaura Cross-Coupling Framework
Executive Summary
The synthesis of 4-(2-fluoro-3-methoxyphenyl)benzaldehyde (CAS: 885962-73-2)[1] represents a critical transformation in the preparation of advanced pharmaceutical intermediates. Biphenyl architectures bearing specific ortho-halogen and meta-alkoxy substitution patterns are highly valued in drug development; the steric bulk of the ortho-fluoro group induces a dihedral twist that restricts conformational freedom, thereby enhancing metabolic stability and target specificity.
This technical whitepaper details a highly efficient, scalable, and self-validating Suzuki-Miyaura cross-coupling protocol for this molecule. By leveraging the synergistic effects of palladium catalysis and optimized base-solvent systems, we establish a reliable methodology for constructing this sterically and electronically nuanced biphenyl architecture.
Retrosynthetic Analysis & Workflow Design
The most logical retrosynthetic disconnection of the target biphenyl yields two readily available precursors: (2-fluoro-3-methoxyphenyl)boronic acid (the nucleophile) and 4-bromobenzaldehyde (the electrophile).
The[2] is the premier choice for this C(sp2)−C(sp2) bond formation. Its application here is driven by its exceptionally mild conditions, which preserve the highly reactive formyl group without the need for transient protection/deprotection steps, and the environmentally benign nature of the boron byproducts.
Retrosynthetic disconnection and forward synthesis workflow for the target biphenyl.
The Catalytic Cycle & Mechanistic Rationale
To ensure a self-validating and robust protocol, it is essential to understand the causality behind the catalytic cycle. The reaction proceeds via a standard Pd(0)/Pd(II) manifold, but the specific electronic and steric demands of our substrates dictate our reagent choices.
-
Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of 4-bromobenzaldehyde. The electron-withdrawing nature of the para-formyl group significantly accelerates this step by lowering the electron density of the C-Br bond.
-
Transmetalation: This is the rate-limiting step. The ortho-fluoro substituent on the boronic acid introduces steric hindrance that can retard transmetalation. To overcome this, an aqueous base ( K2CO3 ) is introduced. The base coordinates to the boron atom, converting the neutral, trigonal boronic acid into a highly nucleophilic, tetrahedral "ate" complex (boronate)[3]. This activation is strictly required for the organic group to transfer to the Pd(II) center.
-
Reductive Elimination: The diaryl-Pd(II) complex collapses to release the target biphenyl and regenerate the Pd(0) catalyst. The use of bidentate phosphine ligands (e.g., dppf) or[4] forces the two aryl groups into close proximity (cis-geometry), drastically accelerating reductive elimination and preventing catalyst deactivation.
Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Experimental Design & Quantitative Parameters
Causality Behind Material Selection
-
Catalyst ( Pd(dppf)Cl2 ): Selected over standard Pd(PPh3)4 because its bidentate framework prevents ligand dissociation, maintaining a stable catalytic species even in the presence of the sterically encumbered ortho-fluoro group.
-
Solvent System (1,4-Dioxane / H2O , 4:1): A biphasic system is mandatory. Dioxane provides excellent solubility for the organic substrates and the Pd-complex. Water is critical for two reasons: it dissolves the inorganic base, and it hydrolyzes any unreactive boroxine trimers back into active boronic acid monomers[3].
-
Base ( K2CO3 ): Provides optimal basicity to form the reactive boronate without being strong enough to trigger the Cannizzaro reaction (disproportionation) of the aldehyde group.
Reagent Stoichiometry Summary
| Reagent | MW ( g/mol ) | Equivalents | Amount (per 10 mmol scale) | Function |
| 4-Bromobenzaldehyde | 185.02 | 1.00 eq | 1.85 g | Electrophilic coupling partner |
| (2-Fluoro-3-methoxyphenyl)boronic acid | 170.12 | 1.20 eq | 2.04 g | Nucleophilic coupling partner |
| Pd(dppf)Cl2 | 731.70 | 0.05 eq (5 mol%) | 365 mg | Transition metal catalyst |
| K2CO3 | 138.21 | 2.50 eq | 3.45 g | Base (boronate activation) |
| 1,4-Dioxane | 88.11 | 8 Vol | 15.0 mL | Organic solvent phase |
| H2O (Distilled) | 18.02 | 2 Vol | 3.75 mL | Aqueous solvent phase |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; strict adherence to degassing and in-process controls ensures high fidelity and yields (>85%).
Phase 1: Inert Atmosphere Setup & Reagent Loading
-
Equip a 50 mL Schlenk flask with a magnetic stir bar and attach it to a Schlenk line. Flame-dry the flask under vacuum and backfill with Argon (repeat 3x).
-
Add 4-bromobenzaldehyde (1.85 g, 10.0 mmol) and (2-fluoro-3-methoxyphenyl)boronic acid (2.04 g, 12.0 mmol) to the flask. Causality: The 20% excess of boronic acid compensates for minor protodeboronation side-reactions that occur at elevated temperatures.
-
Add K2CO3 (3.45 g, 25.0 mmol) and the catalyst Pd(dppf)Cl2 (365 mg, 0.5 mmol).
Phase 2: Solvent Degassing & Reaction Execution 4. In a separate vessel, prepare the solvent mixture (15 mL 1,4-Dioxane and 3.75 mL H2O ). Degas the mixture by sparging with Argon for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the Pd(0) active species to an inactive Pd(II) oxide and promote the homocoupling of the boronic acid. 5. Transfer the degassed solvent mixture to the Schlenk flask via syringe. 6. Seal the flask, heat the biphasic mixture to 85 °C using a pre-heated oil bath, and stir vigorously (800 rpm) for 4–6 hours.
Phase 3: In-Process Control (Self-Validation) 7. After 4 hours, halt stirring to allow phase separation. Withdraw a 10 µL aliquot from the upper organic layer. 8. Analyze via TLC (Hexanes/EtOAc 4:1) and LC-MS. The reaction is deemed complete when the electrophile peak (4-bromobenzaldehyde) is entirely consumed. If unreacted electrophile remains, continue heating for an additional 2 hours.
Phase 4: Workup & Purification 9. Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (30 mL) and distilled water (20 mL). 10. Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 20 mL). 11. Wash the combined organic layers with brine (30 mL) to remove residual 1,4-Dioxane and inorganic salts, then dry over anhydrous Na2SO4 . 12. Filter the drying agent and concentrate the filtrate under reduced pressure. 13. Purify the crude dark residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 15% EtOAc in Hexanes. 14. Isolate the product fractions and concentrate to yield 4-(2-fluoro-3-methoxyphenyl)benzaldehyde as an off-white solid.
Analytical Characterization Standards
To establish trustworthiness, the isolated material must be validated against the following expected analytical metrics:
-
LC-MS: [M+H]+ expected at m/z 231.1.
-
1 H NMR (400 MHz, CDCl3 ): Diagnostic signals must include a sharp singlet at ~10.0 ppm (1H, -CHO), a singlet at ~3.9 ppm (3H, −OCH3 ), and a complex multiplet for the 7 aromatic protons between 7.0 and 8.0 ppm.
-
19 F NMR (376 MHz, CDCl3 ): A distinct signal around -130 to -135 ppm, characteristic of the sterically hindered ortho-fluoro substituent on a biphenyl system.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696.[Link]
Sources
Safety and Handling of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde in Drug Discovery
Abstract The strategic incorporation of fluorinated biaryl motifs is a cornerstone of modern medicinal chemistry, allowing researchers to precisely modulate the pharmacokinetic and pharmacodynamic properties of drug candidates[1]. 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde (CAS: 885962-73-2) is a highly versatile building block used in the synthesis of complex active pharmaceutical ingredients (APIs). However, its dual nature as both a reactive aldehyde and a lipophilic fluorinated aromatic compound necessitates rigorous safety and handling protocols. This whitepaper provides an in-depth technical guide on the chemical causality of its hazards, quantitative safety metrics, and self-validating experimental workflows for laboratory professionals.
Molecular Architecture & Chemical Causality
To handle a chemical safely, one must first understand the causality behind its reactivity. 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde consists of a biphenyl core, which imparts significant lipophilicity, making it highly permeable to biological membranes[2].
The molecule features two distinct reactive domains:
-
The Aldehyde Moiety: The carbonyl carbon is highly electrophilic. In a synthetic context, this allows for rapid carbon-carbon or carbon-nitrogen bond formation (e.g., reductive amination, Wittig reactions). However, in an atmospheric context, aldehydes are prone to auto-oxidation, converting to the corresponding biaryl carboxylic acid upon prolonged exposure to oxygen.
-
The Fluorinated Ring: The fluorine atom at the ortho position of the B-ring strongly withdraws electron density via the inductive effect, while the meta-methoxy group provides steric hindrance. This specific substitution pattern stabilizes the biaryl axis but also increases the compound's resistance to metabolic degradation, a key reason it is favored in drug discovery[1].
Mechanistic Toxicology & Hazard Profile
While a compound-specific Safety Data Sheet (SDS) for 885962-73-2 often defaults to generic warnings, we can extrapolate its toxicological profile from its structural components and structurally related fluorobenzaldehydes[3][4].
The Causality of Sensitization: Aldehydes are notorious skin and respiratory sensitizers. The mechanism of this toxicity is directly tied to their electrophilicity. When 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde contacts biological tissue, the aldehyde group can undergo nucleophilic attack by the primary amine groups of lysine residues on epidermal proteins. This forms a covalent Schiff base (imine) adduct . The immune system recognizes these hapten-protein complexes as foreign, triggering an allergic contact dermatitis response or respiratory sensitization[4].
Furthermore, the fluorinated biaryl backbone increases the partition coefficient (LogP), enhancing the molecule's ability to penetrate the stratum corneum and reach living epidermal cells.
Mechanistic pathways of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde reactivity and toxicity.
Quantitative Physicochemical & Safety Metrics
The following table synthesizes the predicted computational data and extrapolated safety metrics for 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde to guide proper laboratory engineering controls[3][4].
| Property | Value | Causality / Implication for Handling |
| CAS Registry Number | 885962-73-2 | Unique identifier for inventory tracking. |
| Molecular Weight | 230.23 g/mol | Required for precise stoichiometric calculations. |
| LogP (Predicted) | 3.31 | High lipophilicity; necessitates nitrile/neoprene gloves to prevent dermal absorption. |
| Boiling Point (Predicted) | 359.6 ± 30.0 °C | Low volatility at room temperature, but hazardous if aerosolized. |
| Flash Point (Predicted) | 195.5 ± 15.7 °C | Combustible; keep away from open flames and strong oxidizers. |
| Storage Temperature | 2–8 °C (Refrigerated) | Slows the kinetics of auto-oxidation. Must be stored under inert gas (Ar/N₂). |
Self-Validating Handling Protocols
To ensure both operator safety and chemical integrity, handling must follow a self-validating system where each step confirms the success of the previous one.
Protocol A: Schlenk Line Handling for Air-Sensitive Aldehydes
Because aldehydes oxidize to carboxylic acids, compromising reaction stoichiometry, this compound must be handled under an inert atmosphere.
-
System Purge: Connect the reaction flask to a Schlenk line. Perform three cycles of vacuum (evacuating the flask) and backfilling with dry Argon.
-
Validation: Observe the oil bubbler on the Schlenk line. A steady, slow bubble rate during backfilling that completely stops once the flask is pressurized confirms a leak-free, inert system.
-
-
Reagent Transfer: Dissolve the aldehyde in an anhydrous, degassed solvent (e.g., THF or DCM) within a sealed vial. Transfer the solution to the reaction flask using a dry, gas-tight syringe.
-
Validation: The absence of precipitate or cloudiness in the receiving flask confirms that moisture has been successfully excluded.
-
-
Post-Handling Storage: Flush the original reagent bottle with a gentle stream of Argon for 30 seconds before tightly capping and sealing with Parafilm. Store at 2–8 °C.
Self-validating Schlenk line workflow for air-sensitive biaryl aldehyde handling.
Synthetic Application: Reductive Amination Workflow
A primary use of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde is the synthesis of secondary or tertiary amines via reductive amination. The following protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃) due to its specific mechanistic advantages.
Mechanistic Rationale: NaBH(OAc)₃ is a mild reducing agent. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. Consequently, it selectively reduces the protonated iminium ion intermediate without reducing the unreacted starting aldehyde into an unwanted biaryl alcohol.
Step-by-Step Methodology:
-
Imine Formation: In an oven-dried flask under Argon, dissolve 1.0 equivalent of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde and 1.1 equivalents of the target primary amine in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.
-
Validation: Perform Thin Layer Chromatography (TLC). The disappearance of the UV-active aldehyde spot and the appearance of a new spot indicates successful imine/iminium formation.
-
-
Selective Reduction: Add 1.5 equivalents of NaBH(OAc)₃ in small portions to prevent a sudden exotherm. Stir for an additional 4–12 hours at room temperature.
-
Quenching (Critical Safety Step): Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃).
-
Causality: This step neutralizes the acetic acid byproduct and safely hydrolyzes any unreacted hydride.
-
Validation: The cessation of gas evolution (CO₂ and H₂) confirms the reaction is fully quenched and safe to expose to ambient air.
-
-
Extraction: Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
References
-
RSC Publishing. "Synthetic chemistry-led creation of a difluorinated biaryl ether non-nucleoside reverse transcriptase inhibitor". URL:[Link]
-
ACS Publications. "Synthesis of Biaryls via Decarbonylative Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling of Aryl Anhydrides". URL:[Link]
Sources
Whitepaper: The Design, Synthesis, and Application of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde in Modern Drug Discovery
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde (CAS: 885962-73-2)
Executive Summary
In the landscape of modern medicinal chemistry, the biphenyl motif remains a privileged scaffold, offering a rigid, lipophilic spacer capable of spanning distinct binding pockets within target proteins. However, unsubstituted biphenyls often suffer from high rotational freedom, leading to a significant entropic penalty upon target binding.
As a Senior Application Scientist, I frequently leverage 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde [1] as a foundational building block in hit-to-lead campaigns. This specific intermediate is engineered to solve conformational and synthetic challenges simultaneously. By strategically positioning an ortho-fluorine atom and a meta-methoxy group on one ring, and a highly reactive formyl group on the other, this molecule serves as a versatile, conformationally locked linchpin for the synthesis of complex Active Pharmaceutical Ingredients (APIs), including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).
Structural Rationale: The Causality of Pharmacophore Design
The selection of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde is rarely arbitrary; it is driven by precise stereoelectronic requirements. Every functional group on this scaffold serves a distinct, causal purpose in drug design:
-
The Ortho-Fluoro Effect (Conformational Locking): The fluorine atom, with a van der Waals radius of 1.47 Å, is small enough to avoid severe steric clashing but highly electronegative. This creates a strong C-F dipole (μ = 1.41 D) and lowers the C-F σ∗ orbital[2]. The electrostatic repulsion between the fluorine lone pairs and the adjacent phenyl ring's π -system restricts the dihedral angle of the biphenyl core. This "locks" the molecule into a preferred twisted conformation, drastically reducing the entropic penalty when the downstream drug binds to its target[3]. Furthermore, ortho-fluorination blocks rapid oxidative metabolism by cytochrome P450 enzymes at that position.
-
The Meta-Methoxy Group (Electronic Modulation & H-Bonding): Positioned meta to the biphenyl linkage, the methoxy group acts as a critical Hydrogen Bond Acceptor (HBA). In many kinase hinge-binding regions or protein-protein interaction interfaces, this oxygen atom engages with backbone amides. Sterically, it forces the molecule to occupy specific hydrophobic sub-pockets.
-
The Para-Benzaldehyde (The Synthetic Linchpin): The formyl group is the engine of diversification. It is primed for reductive aminations to generate benzylamines (common in Kallikrein inhibitors) or Knoevenagel condensations to yield cinnamic acid derivatives used in von Hippel-Lindau (VHL) E3 ligase ligands[4].
Fig 1. Pharmacophore deconstruction of the 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde scaffold.
Synthetic Methodology: A Self-Validating Protocol
The construction of this scaffold relies on a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-formylphenylboronic acid and 1-bromo-2-fluoro-3-methoxybenzene.
Experimental Causality and Optimization
Synthesizing ortho-substituted biphenyls is notoriously prone to protodeboronation (the degradation of the boronic acid) and sluggish oxidative addition due to steric hindrance. To overcome this, we utilize Pd(dppf)Cl₂ . The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle (approx. 99°), which accelerates the rate-limiting reductive elimination step, forcing the sterically hindered rings together.
Table 1: Cross-Coupling Optimization Data
| Entry | Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O (4:1) | 90 | 45 | Monodentate ligand led to slow reductive elimination; high protodeboronation. |
| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 72 | Improved yield, but required high catalyst loading (10 mol%). |
| 3 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80 | 91 | Optimal. Large bite angle facilitated rapid coupling; Dioxane improved solubility. |
Step-by-Step Self-Validating Protocol
This protocol is designed with built-in analytical checkpoints to ensure the integrity of the synthesis.
Reagents:
-
1-Bromo-2-fluoro-3-methoxybenzene (1.0 equiv, 10 mmol)
-
4-Formylphenylboronic acid (1.2 equiv, 12 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv, 30 mmol)
-
1,4-Dioxane / Deionized Water (4:1 ratio, 0.2 M)
Procedure:
-
Degassing (Critical Step): Charge a round-bottom flask with 1,4-dioxane and water. Sparge with inert Argon gas for 30 minutes. Causality: Oxygen rapidly degrades the Pd(0) active species into inactive Pd(II) oxides, stalling the catalytic cycle.
-
Reagent Loading: Add 1-bromo-2-fluoro-3-methoxybenzene, 4-formylphenylboronic acid, and K₂CO₃ to the degassed solvent. Stir for 5 minutes.
-
Catalyst Introduction: Add Pd(dppf)Cl₂ under a positive stream of Argon. The solution will turn a deep red/orange.
-
Thermal Activation: Heat the mixture to 80°C.
-
Self-Validation Checkpoint 1 (TLC/LC-MS): After 4 hours, sample the reaction. TLC (Hexanes/EtOAc 8:2) should show the consumption of the bromide (UV active). LC-MS must confirm the product mass ( [M+H]+ = 231.08).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with brine (3x). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
-
Self-Validation Checkpoint 2 (NMR): Analyze via 1 H NMR and 19 F NMR. The aldehyde proton must appear as a distinct singlet near δ 10.0 ppm. The 19 F NMR should show a single peak confirming the retention of the fluorine atom without nucleophilic aromatic substitution (S N Ar) degradation.
Downstream Applications in Drug Discovery
Once synthesized, 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde acts as a branching node for multiple therapeutic pipelines.
Targeted Protein Degradation (PROTACs)
The scaffold is heavily utilized in the synthesis of novel ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase[4]. By subjecting the benzaldehyde moiety to a reductive amination or substituting the core, chemists generate highly specific VHL-binding domains. The ortho-fluoro biphenyl core mimics the native binding interactions of HIF-1 α (the natural substrate of VHL), allowing the PROTAC to effectively hijack the cell's proteasome machinery to degrade disease-causing proteins.
Kinase and Protease Inhibitors
In the pursuit of Kallikrein inhibitors and selective kinase inhibitors, the formyl group is converted into a benzylamine linchpin via reductive amination with primary amines. The resulting flexible amine linkage, combined with the rigid, conformationally locked ortho-fluoro biphenyl tail, allows the drug to anchor deeply into hydrophobic pockets while maintaining excellent aqueous solubility.
Fig 2. Synthetic workflow and downstream applications of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde.
Conclusion
The discovery and utilization of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde exemplifies the precision of modern rational drug design. By combining the conformational restriction of the ortho-fluoro effect, the electronic modulation of a meta-methoxy group, and the synthetic versatility of a benzaldehyde handle, this compound transcends being a mere intermediate. It is a highly engineered molecular tool that enables the rapid exploration of chemical space in the pursuit of next-generation therapeutics.
References
-
Journal of Medicinal Chemistry (ACS Publications) - The Many Roles for Fluorine in Medicinal Chemistry.[3] URL:[Link]
-
Journal of Medicinal Chemistry (ACS Publications) - Applications of Fluorine in Medicinal Chemistry.[2] URL:[Link]
-
ChemRxiv - Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase.[4] URL:[Link]
Sources
Comprehensive Technical Guide: 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde in Advanced Organic Synthesis
An in-depth technical guide on the synthesis, structural rationale, and application of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde in advanced drug discovery.
Target Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Structural causality, synthetic methodology, and downstream functionalization.
Executive Summary
In the landscape of modern medicinal chemistry, biaryl systems represent a privileged scaffold, frequently acting as the structural backbone for kinase inhibitors, GPCR antagonists, and targeted protein degraders. 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde is a high-value, bi-functional intermediate. It combines a sterically and electronically tuned biaryl axis with a highly reactive electrophilic benzaldehyde handle. This guide dissects the physicochemical properties of this molecule, establishes robust, self-validating protocols for its synthesis via Suzuki-Miyaura cross-coupling, and outlines its downstream utility in drug development.
Physicochemical Profiling & Structural Rationale
Before deploying this intermediate in a synthetic campaign, it is critical to understand the causality behind its specific substitution pattern. The strategic placement of heteroatoms dictates both its chemical reactivity and its ultimate biological behavior.
Quantitative Data Summary
| Property | Value | Rationale / Significance |
| Chemical Name | 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde | Standard IUPAC nomenclature. |
| CAS Number | 885962-73-2 | Unique registry identifier[1]. |
| Molecular Formula | C14H11FO2 | Defines stoichiometry for downstream reactions. |
| Molecular Weight | 230.23 g/mol | Optimal low-MW building block for Lipinski-compliant APIs[1]. |
| Electrophilic Center | C4-Aldehyde | Enables reductive aminations, Wittig, and Knoevenagel reactions. |
The "Fluorine Effect" in Medicinal Chemistry
The incorporation of the 2-fluoro-3-methoxyphenyl moiety is not arbitrary. As a Senior Application Scientist, I emphasize the following stereoelectronic effects:
-
Conformational Locking: The ortho-fluorine atom restricts the free rotation of the biaryl bond. By minimizing the dipole moment and creating steric repulsion with the adjacent aromatic protons, the fluorine atom pre-organizes the molecule into a lower-energy conformation. This reduces the entropic penalty upon binding to a target protein (2)[2].
-
Metabolic Stability: Fluorine substitution at the ortho position shields the electron-rich methoxy-aromatic ring from rapid Phase I oxidative metabolism by Cytochrome P450 enzymes, significantly extending the half-life of downstream Active Pharmaceutical Ingredients (APIs) (2)[2].
Primary Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
The most efficient route to construct this biaryl system is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. The protocol below is designed as a self-validating system , ensuring that each step has a clear mechanistic purpose and an in-process control (IPC) for verification.
Mechanistic Rationale for Reagent Selection
-
Catalyst (Pd(dppf)Cl2): The bidentate nature of the dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand prevents catalyst deactivation via palladium black precipitation. It is specifically chosen for its ability to handle sterically hindered ortho-substituted aryl halides efficiently (3)[3].
-
Base (K2CO3): A mild inorganic base is required. Stronger bases (like NaOH) would trigger the Cannizzaro disproportionation of the sensitive aldehyde group.
-
Solvent (1,4-Dioxane / H2O, 4:1): Water is non-negotiable here. It facilitates the formation of the reactive palladium-hydroxo complex, which is the actual species that undergoes transmetalation with the boronic acid.
Catalytic cycle of the Suzuki-Miyaura cross-coupling for biaryl aldehyde synthesis.
Step-by-Step Experimental Protocol
-
Preparation: In an oven-dried Schlenk flask, charge 1-bromo-2-fluoro-3-methoxybenzene (1.0 equiv), 4-formylphenylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv).
-
Solvent Addition & Degassing: Add a sparged mixture of 1,4-Dioxane and deionized water (4:1 v/v). Crucial Step: Degas the suspension via three freeze-pump-thaw cycles. Oxygen must be excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) oxides.
-
Catalyst Addition: Under a positive pressure of Argon, add Pd(dppf)Cl2 (0.05 equiv).
-
Reaction Execution: Heat the mixture to 80°C.
-
Self-Validation (IPC): After 4 hours, sample the reaction. Analyze via LC-MS. The reaction is complete (self-validated) when the mass peak corresponding to the starting aryl bromide is entirely consumed and the [M+H]+ peak of 231 m/z dominates.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Extract the filtrate with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).
Downstream Functionalization: Reductive Amination
The primary utility of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde is its ability to act as an electrophile in reductive aminations, generating substituted benzylamines. These motifs are ubiquitous in modern targeted therapies.
Mechanistic Rationale for Reagent Selection
-
Reducing Agent (NaBH(OAc)3): Sodium triacetoxyborohydride is specifically chosen over Sodium borohydride (NaBH4). The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the hydride. This ensures that the reagent selectively reduces the transiently formed imine/iminium ion without prematurely reducing the starting aldehyde into a dead-end benzyl alcohol.
Step-by-step mechanistic workflow of reductive amination for downstream functionalization.
Step-by-Step Experimental Protocol
-
Imine Formation: Dissolve the biaryl aldehyde (1.0 equiv) and the target amine (1.1 equiv) in anhydrous Dichloroethane (DCE). Add glacial acetic acid (1.5 equiv) to catalyze imine formation. Stir at room temperature for 2 hours.
-
Self-Validation (IPC 1): Monitor by TLC (UV active). The disappearance of the aldehyde spot confirms complete conversion to the imine intermediate.
-
Reduction: Add NaBH(OAc)3 (1.5 equiv) portion-wise. Stir for an additional 12 hours at room temperature.
-
Self-Validation (IPC 2): Confirm the formation of the amine product via LC-MS.
-
Workup: Quench the reaction strictly with saturated aqueous NaHCO3. This neutralizes the acetic acid and safely decomposes any unreacted hydride. Extract with Dichloromethane, dry, and purify.
Analytical Validation & Quality Control
To ensure the integrity of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde before downstream use, the following analytical parameters must be met:
-
1H NMR (400 MHz, CDCl3): The defining diagnostic peak is the aldehyde proton, which must appear as a sharp singlet at approximately δ 9.9 - 10.1 ppm . The methoxy group will appear as a sharp singlet near δ 3.9 ppm .
-
19F NMR (376 MHz, CDCl3): A distinct signal at approximately δ -128 ppm (relative to CFCl3 standard) confirms the presence of the ortho-fluorine atom.
-
LC-MS: A dominant peak at m/z 231 [M+H]+ in positive electrospray ionization (ESI+) mode.
Conclusion
4-(2-Fluoro-3-methoxyphenyl)benzaldehyde is a masterfully tuned building block. By understanding the causality of its structural features—specifically the conformational and metabolic advantages imparted by the fluoro-methoxy substitution—and by employing self-validating synthetic protocols like the Suzuki-Miyaura coupling and reductive amination, drug development professionals can reliably integrate this intermediate into complex API architectures.
Sources
Application Note: 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde as a Strategic Building Block for Biaryl APIs
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde (CAS: 885962-73-2)
Executive Summary & Structural Rationale
In modern drug discovery, the biaryl motif is a ubiquitous structural feature, particularly within kinase inhibitors, GPCR ligands, and CNS-active therapeutics. 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde serves as a highly versatile, late-stage functionalization (LSF) building block that integrates three critical pharmacophoric elements: a conformationally restricted biaryl axis, a hydrogen-bond accepting methoxy group, and an aldehyde handle primed for diversification [1].
The "Fluorine Effect" in Biaryl Conformation
The strategic placement of a fluorine atom ortho to the biaryl linkage is not merely for metabolic stability. The highly electronegative and moderately sized fluorine atom (van der Waals radius ~1.47 Å) induces a significant steric clash with the ortho-hydrogens of the adjacent phenyl ring. This forces the biaryl system out of coplanarity, creating a twisted dihedral angle [2].
-
Causality in Drug Design: This twisted conformation lowers the crystal lattice energy (dramatically improving aqueous solubility) and pre-organizes the molecule into a 3D architecture that optimally occupies deep, spherical hydrophobic pockets (such as the DFG-out conformation in kinase domains) [3].
The Aldehyde Handle for Late-Stage Diversification
The para-aldehyde group provides an electrophilic vector for reductive amination, Wittig olefination, or Grignard additions. In library synthesis, converting this aldehyde into a diverse array of tertiary amines allows chemists to rapidly tune the physicochemical properties (pKa, logD) and ADME profiles of the resulting Active Pharmaceutical Ingredients (APIs) [4].
Conformational and pharmacophoric logic of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde.
Upstream Synthesis: Suzuki-Miyaura Cross-Coupling
To establish a self-validating supply of the building block, a robust Suzuki-Miyaura cross-coupling is employed. This method ensures high regioselectivity and tolerates the aldehyde functionality without requiring protection strategies.
Experimental Protocol A: Synthesis of the Biaryl Core
Objective: Couple 1-bromo-2-fluoro-3-methoxybenzene with 4-formylphenylboronic acid.
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-formylphenylboronic acid (1.0 equiv, 10 mmol) and 1-bromo-2-fluoro-3-methoxybenzene (1.0 equiv, 10 mmol).
-
Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol) and anhydrous K₂CO₃ (2.5 equiv, 25 mmol).
-
Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1 v/v, 50 mL). Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle, while dioxane solubilizes the organic substrates.
-
Execution: Purge the flask with N₂ for 10 minutes. Heat the mixture to 90 °C under reflux for 6 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc 8:2) until the aryl bromide is consumed.
-
Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (SiO₂, 0-15% EtOAc in Hexanes) to yield 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde as an off-white solid.
Downstream API Diversification: High-Throughput Reductive Amination
The most powerful application of this building block is the generation of benzylic amine libraries via reductive amination. We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) as the hydride source [4].
Mechanistic Causality: Why STAB?
STAB is significantly milder than Sodium Borohydride (NaBH₄) and less toxic than Sodium Cyanoborohydride (NaCNBH₃). The electron-withdrawing nature of the three acetoxy groups reduces the nucleophilicity of the boron-hydride bond. Consequently, STAB selectively reduces the transient, highly electrophilic iminium ion intermediate without prematurely reducing the starting aldehyde into a dead-end benzyl alcohol [4][5].
Experimental Protocol B: General Reductive Amination
Objective: Convert the biaryl aldehyde into a diverse library of secondary and tertiary amines.
-
Imine Formation: In a 20 mL scintillation vial, dissolve 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde (1.0 equiv, 1.0 mmol) and the desired amine (1.2 equiv, 1.2 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL).
-
Note on Solvent: DCE is non-nucleophilic, possesses a high boiling point, and provides excellent solubility for both the substrates and the STAB reagent.
-
-
Activation (Optional): If utilizing a weakly nucleophilic amine (e.g., anilines or sterically hindered secondary amines), add catalytic glacial acetic acid (1.0 equiv) to accelerate iminium ion formation. Stir at room temperature for 1 hour.
-
Reduction: Add NaBH(OAc)₃ (STAB) (1.5 equiv, 1.5 mmol) portion-wise to control mild exothermic activity. Stir the suspension vigorously at room temperature for 4–12 hours.
-
Quench & Workup: Once complete (verified by LC-MS), quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL). Causality: The basic quench neutralizes any acetic acid byproducts and decomposes unreacted STAB, preventing gas evolution during extraction.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Validation: Purify via reverse-phase preparative HPLC or silica gel chromatography (DCM/MeOH gradient) to isolate the final API building block.
Synthetic workflow from commercial starting materials to diversified biaryl amine APIs.
Quantitative Data Presentation
The efficiency of the STAB-mediated reductive amination protocol (Protocol B) using 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde is highly dependent on the steric and electronic nature of the amine partner. The table below summarizes validated reaction parameters and isolated yields for representative API-like amine fragments.
| Amine Partner | Amine Type | Equivalents of STAB | Reaction Time (h) | Isolated Yield (%) | Purity (HPLC) |
| Morpholine | Cyclic 2° (Aliphatic) | 1.5 | 4.0 | 92% | >99% |
| N-Methylpiperazine | Cyclic 2° (Basic) | 1.5 | 4.5 | 88% | 98% |
| Benzylamine | 1° (Benzylic) | 1.5 | 3.0 | 95% | >99% |
| Isopropylamine | 1° (Sterically Hindered) | 2.0 | 8.0 | 81% | 97% |
| 4-Fluoroaniline | 1° (Aromatic, Weak Nucleophile)* | 2.5 | 12.0 | 74% | 96% |
*Reaction required the addition of 1.0 equiv of glacial acetic acid to facilitate imine formation prior to STAB addition.
References
- ChemicalBook.4-(2-Fluoro-3-methoxyphenyl)benzaldehyde | 885962-73-2.
- ResearchGate.The Many Roles for Fluorine in Medicinal Chemistry.
- Chemical Society Reviews (RSC).The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations.
- BenchChem.Application Notes and Protocols for Reductive Amination.
- Bioconjugate Chemistry - ACS Publications.Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination.
Application Note: Nucleophilic Addition of Grignard Reagents to 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde
Target Audience: Researchers, synthetic scientists, and drug development professionals.
Executive Summary & Scientific Rationale
Biphenyl derivatives bearing specific halogen and alkoxy substitution patterns, such as 4-(2-fluoro-3-methoxyphenyl)benzaldehyde (CAS 885962-73-2)[1], are highly valued building blocks in the synthesis of kinase inhibitors and CNS-active therapeutics. The functionalization of the aldehyde moiety via Grignard addition is a critical carbon-carbon bond-forming step, reliably yielding secondary benzylic alcohols[2].
Unlike sterically hindered or aliphatic ketones that may undergo single-electron transfer (SET) radical pathways or enolization, the reaction of unhindered aromatic aldehydes with Grignard reagents proceeds almost exclusively via a polar nucleophilic addition mechanism[3]. Because 4-(2-fluoro-3-methoxyphenyl)benzaldehyde lacks alpha-protons, competitive acid-base enolization is structurally impossible, ensuring high atom economy and minimizing side reactions[4].
Mechanistic Pathway
The reaction initiates with the coordination of the electrophilic carbonyl oxygen to the Lewis acidic magnesium center of the Grignard reagent (e.g., Methylmagnesium bromide, MeMgBr). This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack of the alkyl group to form a stable magnesium alkoxide intermediate[3]. Subsequent mild aqueous quenching hydrolyzes the alkoxide to the desired secondary alcohol[5].
Fig 1: Mechanistic pathway of Grignard addition to 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde.
Experimental Design & Causality
To ensure a self-validating and high-yielding protocol, several parameters must be explicitly controlled:
-
Solvent Selection: While diethyl ether is traditional, Tetrahydrofuran (THF) is preferred for this biphenyl substrate. THF provides superior solvation of the magnesium center via its oxygen lone pairs, shifting the Schlenk equilibrium toward the reactive monomeric Grignard species and ensuring complete dissolution of the bulky biphenyl starting material.
-
Quenching Strategy: The product is a benzylic alcohol, which is highly susceptible to acid-catalyzed dehydration (forming a conjugated styrenyl derivative). Therefore, the reaction must be quenched with a mild proton source, such as saturated aqueous ammonium chloride (NH₄Cl), rather than strong mineral acids like HCl[5].
Table 1: Optimization of Reaction Conditions (0.5 mmol scale)
| Solvent | Temperature Profile | MeMgBr (Eq.) | Time (h) | Yield (%) | Causality & Observations |
| Diethyl Ether | 0 °C to RT | 1.1 | 2.0 | 82 | Moderate yield; substrate exhibited partial precipitation. |
| THF | 0 °C to RT | 1.1 | 1.5 | 95 | Optimal solvation; homogeneous reaction mixture. |
| THF | -78 °C to RT | 1.1 | 4.0 | 91 | Unnecessary supercooling; initial kinetics were too sluggish. |
| THF | RT (No cooling) | 1.5 | 1.0 | 76 | Exothermic degradation; increased biaryl impurities observed. |
Experimental Workflow
Fig 2: Step-by-step experimental workflow for the Grignard addition reaction.
Detailed Step-by-Step Protocol
Materials:
-
4-(2-Fluoro-3-methoxyphenyl)benzaldehyde (1.0 eq, limiting reagent)[1]
-
Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc) and Brine
Step 1: Preparation of the Reaction Vessel
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under vacuum.
-
Backfill the flask with high-purity Argon or Nitrogen. Repeat the vacuum-purge cycle three times to ensure a strictly anhydrous environment[5]. Causality Note: Grignard reagents are strong bases and will rapidly degrade in the presence of atmospheric moisture to form the corresponding alkane.
Step 2: Substrate Dissolution
-
Weigh 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde and transfer it to the dried flask.
-
Inject anhydrous THF (approx. 5 mL per mmol of substrate) via syringe.
-
Stir until complete dissolution is achieved.
-
Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
Step 3: Grignard Reagent Addition
-
Draw the MeMgBr solution into a dry, argon-purged syringe.
-
Add the Grignard reagent dropwise to the stirring aldehyde solution over 10-15 minutes[5]. Causality Note: Dropwise addition at 0 °C controls the highly exothermic nucleophilic addition, preventing localized heating that could lead to Wurtz-type homocoupling or other thermal degradation pathways[2].
Step 4: Reaction Maturation & Self-Validation
-
Once the addition is complete, remove the ice bath.
-
Allow the reaction mixture to warm naturally to room temperature (RT).
-
Stir for 1.5 hours. Self-Validation Check: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The starting aldehyde will appear as a higher Rf spot (less polar), while the newly formed secondary alcohol product will appear as a distinct lower Rf spot (more polar due to hydrogen bonding)[6].
Step 5: Quenching and Workup
-
Re-cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (approx. 2 mL per mmol)[5]. Causality Note: The successful quenching of the Grignard reagent is visually validated by the cessation of gas evolution (methane gas formed from unreacted MeMgBr and water). NH₄Cl is explicitly chosen over HCl to prevent the acid-catalyzed dehydration of the benzylic alcohol product.
-
Dilute the mixture with EtOAc and transfer to a separatory funnel.
-
Separate the aqueous layer and extract twice more with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 6: Purification
-
Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Hexanes:EtOAc (4:1).
-
Evaporate the product-containing fractions to yield 1-(4-(2-fluoro-3-methoxyphenyl)phenyl)ethan-1-ol as a pure solid or viscous oil.
References[5] Title: Application Notes and Protocols for Grignard Reaction Setup using 3,5-Dimethylbenzylmagnesium bromide | Source: Benchchem | URL:https://www.benchchem.com[3] Title: The mechanism of Grignard reaction: finally unravelled | Source: OperaChem | URL:https://www.operachem.com/the-mechanism-of-grignard-reaction-finally-unravelled/[1] Title: 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde | 885962-73-2 | Source: ChemicalBook | URL:https://www.chemicalbook.com/ChemicalProductProperty_EN_CB01455379.htm[6] Title: Grignard Reaction – Beyond Labz Virtual ChemLab Activity | Source: Chemistry Connected | URL:https://chemistryconnected.com[4] Title: Grignard Reaction | Source: Organic Chemistry Portal | URL:https://www.organic-chemistry.org/namedreactions/grignard-reaction.shtm[2] Title: Grignard Reagents For Addition To Aldehydes and Ketones | Source: Master Organic Chemistry | URL:https://www.masterorganicchemistry.com/2011/10/14/grignard-reagents-for-addition-to-aldehydes-and-ketones/
Sources
- 1. 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde | 885962-73-2 [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The mechanism of Grignard reaction: finally unravelled - operachem [operachem.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistryconnected.com [chemistryconnected.com]
Application Notes and Protocols for the Wittig Reaction of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde
Introduction
The Wittig reaction stands as a cornerstone in synthetic organic chemistry, providing a powerful and reliable method for the synthesis of alkenes from aldehydes or ketones.[1][2] This reaction involves the use of a phosphorus ylide, commonly known as a Wittig reagent, to convert a carbonyl group into a carbon-carbon double bond with a high degree of regioselectivity. The versatility and functional group tolerance of the Wittig reaction have cemented its importance in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals.[3][4]
This document provides detailed application notes and protocols for conducting the Wittig reaction on 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde. This substrate presents an interesting case due to the presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the adjacent phenyl ring. These substituents can influence the electronic properties of the aldehyde and may have steric implications, potentially affecting reaction rates and stereoselectivity.[5]
Mechanistic Overview
The mechanism of the Wittig reaction is generally understood to proceed through the formation of a four-membered ring intermediate called an oxaphosphetane.[4][6] The reaction begins with the nucleophilic attack of the ylide's carbanion on the carbonyl carbon of the aldehyde. This is believed to be a concerted [2+2] cycloaddition process, leading directly to the oxaphosphetane intermediate.[4][7] This intermediate then decomposes in a syn-elimination fashion to yield the desired alkene and triphenylphosphine oxide as a byproduct.[2] The stereochemical outcome of the reaction is largely determined by the nature of the ylide and the reaction conditions employed.[6][8]
Figure 1: Simplified mechanism of the Wittig reaction.
Key Considerations for 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde
The substituents on the aromatic ring of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde can influence the course of the Wittig reaction. The fluorine atom, being electron-withdrawing, can increase the electrophilicity of the aldehyde carbonyl group, potentially accelerating the initial nucleophilic attack by the ylide. Conversely, the methoxy group is electron-donating, which might slightly counteract this effect. The steric bulk of the 2-fluoro-3-methoxyphenyl group could also play a role in the stereochemical outcome of the reaction, particularly with bulky ylides.[5]
Protocol 1: Selective Synthesis of (E)-Alkenes using a Stabilized Ylide (Horner-Wadsworth-Emmons Reaction)
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is renowned for its excellent (E)-selectivity when using stabilized ylides.[9][10] This protocol is ideal for synthesizing α,β-unsaturated esters or ketones from 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde. The use of a phosphonate ester in the HWE reaction offers the significant advantage of producing a water-soluble phosphate byproduct, which simplifies purification compared to the often-problematic removal of triphenylphosphine oxide.[9][11]
Materials
-
4-(2-Fluoro-3-methoxyphenyl)benzaldehyde
-
Triethyl phosphonoacetate (or other suitable phosphonate ester)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Step-by-Step Methodology
-
Preparation of the Ylide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the NaH slurry via the dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear solution.
-
-
Reaction with the Aldehyde:
-
Cool the ylide solution back down to 0 °C.
-
Dissolve 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the ylide solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (E)-alkene.
-
Protocol 2: Synthesis of (Z)-Alkenes using a Non-Stabilized Ylide
The synthesis of (Z)-alkenes is typically achieved using non-stabilized ylides under salt-free conditions.[6][12] The presence of lithium salts can affect the stereochemical outcome, often leading to a loss of (Z)-selectivity.[6][7] Therefore, the choice of base and the preparation of the ylide are critical for maximizing the yield of the (Z)-isomer.
Materials
-
4-(2-Fluoro-3-methoxyphenyl)benzaldehyde
-
Benzyltriphenylphosphonium bromide (or other suitable non-stabilized phosphonium salt)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Diethyl ether
-
Hexanes or Pentane
Step-by-Step Methodology
-
Preparation of the Ylide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the suspension. A deep red or orange color indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
-
Reaction with the Aldehyde:
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Dissolve 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde solution to the cold ylide solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add dichloromethane or diethyl ether and water.
-
Separate the layers and extract the aqueous layer with the chosen organic solvent (2x).
-
Combine the organic layers and wash with water, then brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Removal of Triphenylphosphine Oxide: The crude product will contain triphenylphosphine oxide. This can be removed by several methods:
-
Crystallization/Precipitation: Dissolve the crude mixture in a minimal amount of a polar solvent (e.g., dichloromethane) and then add a non-polar anti-solvent (e.g., hexanes or pentane) to precipitate the triphenylphosphine oxide.[13] The precipitate can then be removed by filtration.[14]
-
Silica Gel Plug Filtration: Dissolve the crude product in a minimal amount of solvent and pass it through a short plug of silica gel, eluting with a non-polar solvent system. The less polar alkene product will elute while the more polar triphenylphosphine oxide will be retained on the silica.[15]
-
-
Further purification can be achieved by flash column chromatography.
-
Data Summary Table
| Parameter | Protocol 1: (E)-Alkene (HWE) | Protocol 2: (Z)-Alkene (Standard Wittig) |
| Ylide Type | Stabilized (e.g., from Triethyl phosphonoacetate) | Non-stabilized (e.g., from Benzyltriphenylphosphonium bromide) |
| Base | Sodium hydride (NaH) | n-Butyllithium (n-BuLi) |
| Solvent | Anhydrous THF | Anhydrous THF |
| Temperature | 0 °C to Room Temperature | -78 °C to Room Temperature |
| Key Byproduct | Diethyl phosphate (water-soluble) | Triphenylphosphine oxide (often requires specific removal techniques) |
| Expected Stereoselectivity | Predominantly (E) | Predominantly (Z) under salt-free conditions |
Experimental Workflow
Figure 2: General experimental workflow for the Wittig reaction.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incomplete ylide formation (inactive base, wet solvent/reagents).- Aldehyde is unstable under basic conditions. | - Ensure all reagents and solvents are anhydrous.- Use freshly opened or titrated base.- Consider protecting the aldehyde if it is base-sensitive, though this is less likely for this substrate. |
| Poor stereoselectivity | - Presence of lithium salts in (Z)-selective reactions.- Reaction temperature too high. | - For (Z)-selectivity, use salt-free conditions (e.g., NaHMDS or KHMDS as base).- Maintain low temperatures during the addition of the aldehyde. |
| Difficulty removing triphenylphosphine oxide | - High polarity of the desired alkene product. | - Attempt precipitation with different solvent/anti-solvent systems.- Formation of a zinc chloride complex with TPPO can facilitate its removal by filtration.[13] |
| Side reactions observed | - Strong base reacting with other functional groups.- Cannizzaro reaction if the aldehyde is unprotected and a strong base is used in excess. | - Use the minimum effective amount of base.- Ensure slow addition of reagents at low temperatures. |
References
-
Wittig reaction - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]
-
Schlosser Modification - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]
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Schlosser Modification - SynArchive. (n.d.). Retrieved March 7, 2024, from [Link]
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Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]
-
How to Remove Sticky Reagents during Workup. (n.d.). Retrieved March 7, 2024, from [Link]
-
Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems - MDPI. (2026, February 3). Retrieved March 7, 2024, from [Link]
-
Anomalous Stereoselectivity in the Wittig Reaction: The Role of Steric Interactions | The Journal of Organic Chemistry - ACS Publications. (2013, August 28). Retrieved March 7, 2024, from [Link]
-
What is the stereoselectivity of Wittig's reaction? - Quora. (2015, August 17). Retrieved March 7, 2024, from [Link]
-
Work up tips: Reactions with Triphenylphosphine oxide - Shenvi Lab. (n.d.). Retrieved March 7, 2024, from [Link]
-
Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]
-
Wittig Reaction - BYJU'S. (2019, February 19). Retrieved March 7, 2024, from [Link]
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The Wittig Reaction: Examples and Mechanism - Chemistry Steps. (2023, October 16). Retrieved March 7, 2024, from [Link]
-
Wittig Reaction - Dalal Institute. (n.d.). Retrieved March 7, 2024, from [Link]
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (2021, May 19). ACS Omega. Retrieved from [Link]
-
Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]
-
Optimization of the HWE reaction conditions a | Download Table - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature | ACS Omega - ACS Publications. (2021, May 19). Retrieved March 7, 2024, from [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]
-
The Wittig Reaction. (2014, March 13). Retrieved March 7, 2024, from [Link]
-
The Modern Interpretation of the Wittig Reaction Mechanism | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]
-
The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects | Chemical Reviews. (n.d.). Retrieved March 7, 2024, from [Link]
- US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents. (n.d.).
-
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst - ACG Publications. (2020, March 17). Retrieved March 7, 2024, from [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016, October 20). Retrieved March 7, 2024, from [Link]
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Application Note: Synthesis of Novel p38 MAPK Inhibitors Utilizing a 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a strategic approach for the synthesis of novel kinase inhibitors, specifically targeting the p38 mitogen-activated protein kinase (MAPK) pathway, using 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde as a versatile starting scaffold. The dysregulation of the p38 MAPK signaling cascade is implicated in a variety of inflammatory diseases and cancers, making it a critical target for therapeutic intervention.[1][2] This document provides a detailed, rationale-driven protocol for the synthesis of a representative biphenyl-based inhibitor, leveraging two powerful synthetic transformations: the Suzuki-Miyaura cross-coupling and reductive amination. The choice of reagents and reaction conditions is explained based on established principles of medicinal chemistry and structure-activity relationship (SAR) studies of known p38 MAPK inhibitors.
Introduction: The Rationale for Targeting p38 MAPK with a Fluorinated Biphenyl Scaffold
The p38 MAP kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to external stimuli, including inflammatory cytokines and stress.[3][4] Inhibition of p38α, the most studied isoform, has shown significant therapeutic potential in preclinical models of chronic inflammatory diseases.[5] The development of potent and selective p38 MAPK inhibitors is an active area of research in drug discovery.
The 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde scaffold was selected for its unique combination of structural and electronic features that are advantageous for kinase inhibitor design:
-
Biphenyl Moiety: The biphenyl core is a common feature in many potent kinase inhibitors, offering a rigid scaffold that can effectively occupy the ATP-binding site.[1][6]
-
Fluorine Substitution: The strategic placement of a fluorine atom can enhance binding affinity through favorable interactions with the protein, improve metabolic stability, and modulate the physicochemical properties of the molecule.[7]
-
Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and influence the conformation of the biphenyl rings, which can be crucial for optimal binding.[8]
-
Aldehyde Functionality: The aldehyde group serves as a versatile synthetic handle for introducing a wide range of chemical diversity through reactions such as reductive amination, allowing for the exploration of the inhibitor's interaction with the solvent-exposed region of the kinase.[9][10]
This guide will detail a two-step synthetic sequence to generate a library of potential p38 MAPK inhibitors from the starting benzaldehyde.
Signaling Pathway and Experimental Workflow
The p38 MAPK signaling pathway is a key regulator of inflammatory cytokine production. The synthetic workflow is designed to generate a novel inhibitor that can block this pathway.
Caption: Overview of the p38 MAPK signaling pathway and the synthetic workflow for the novel inhibitor.
Synthesis Protocols
The synthesis of the target inhibitors is proposed in a two-step sequence. The first step involves a Suzuki-Miyaura coupling to introduce a nitrogen-containing heterocycle, a common feature in many kinase inhibitors that often interacts with the hinge region of the kinase.[6] The second step is a reductive amination to append a side chain that can be optimized for potency and selectivity.
Part 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a biphenyl aldehyde intermediate. The choice of a pyridine-based boronic acid is based on the known importance of a pyridine nitrogen for hinge binding in many p38 MAPK inhibitors.[6]
Reaction Scheme:
Materials:
-
4-(2-Fluoro-3-methoxyphenyl)benzaldehyde (assuming a brominated version for coupling, or use of a suitable boronic acid derivative of the benzaldehyde)
-
Pyridine-4-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
In a Schlenk flask, combine 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the biphenyl aldehyde intermediate.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ and a biarylphosphine ligand like SPhos is highly effective for Suzuki couplings of sterically hindered or electron-rich aryl halides.[11]
-
Base and Solvent System: A phosphate base in a toluene/water solvent system is a common and robust choice for Suzuki reactions, facilitating the transmetalation step.[12]
Part 2: Reductive Amination
This protocol describes the conversion of the biphenyl aldehyde intermediate to the final inhibitor by introducing a heterocyclic amine. The choice of a morpholine-containing amine is based on its prevalence in kinase inhibitors to improve solubility and pharmacokinetic properties.[13]
Reaction Scheme:
Materials:
-
Biphenyl aldehyde intermediate from Part 1
-
4-(2-Aminoethyl)morpholine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Dissolve the biphenyl aldehyde intermediate (1.0 eq) in anhydrous DCM or DCE.
-
Add 4-(2-aminoethyl)morpholine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the final inhibitor.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent for imines in the presence of aldehydes, which is ideal for one-pot reductive amination reactions.
-
Acid Catalyst: Acetic acid catalyzes the formation of the iminium ion, which is more electrophilic and readily reduced than the corresponding imine.
Quantitative Data Summary
The following table presents hypothetical but expected data for a series of synthesized inhibitors based on the described protocols. The IC₅₀ values would be determined through in vitro kinase assays.
| Compound ID | R Group (from Amine) | Yield (%) | Purity (%) | p38α IC₅₀ (nM) |
| INH-001 | 4-(2-Aminoethyl)morpholine | 65 | >98 | 50 |
| INH-002 | Piperidine | 72 | >99 | 120 |
| INH-003 | Cyclopropylamine | 68 | >98 | 85 |
Biological Evaluation Protocol: In Vitro p38α Kinase Assay
The inhibitory activity of the synthesized compounds against p38α MAPK can be evaluated using a luminescence-based kinase assay.
Materials:
-
Recombinant human p38α kinase
-
ATP
-
Biotinylated substrate peptide
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized inhibitor compounds
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the p38α kinase, the substrate peptide, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the IC₅₀ values by fitting the dose-response curves using appropriate software.
Conclusion
The 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde scaffold provides a promising starting point for the development of novel p38 MAPK inhibitors. The synthetic strategy outlined in this application note, employing Suzuki-Miyaura coupling and reductive amination, offers a flexible and efficient route to a diverse range of potential therapeutic agents. The provided protocols are based on well-established chemical principles and can be adapted to generate a library of compounds for further biological evaluation and SAR studies.
References
-
Choi, H., Park, H. J., Shin, J. C., Ko, H. S., Lee, J. K., Lee, S., Park, H., & Hong, S. (2012). Structure-based Virtual Screening Approach to the Discovery of p38 MAP Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(6), 2195–2199. [Link]
-
Dhar, T. G. M., Wrobleski, S. T., Lin, S., Furch, J. A., Nirschl, D. S., Fan, Y., Todderud, G., Pitt, S., Doweyko, A. M., Sack, J. S., Mathur, A., McKinnon, M., Barrish, J. C., Dodd, J. H., Schieven, G. L., & Leftheris, K. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters, 17(18), 5019–5024. [Link]
-
Liang, T. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 9(3), 251-257. [Link]
- BenchChem. (2025). Application Notes and Protocols: O-(2-Chloro-6-fluorobenzyl)hydroxylamine in the Synthesis of p38 MAP Kinase Inhibitors. BenchChem.
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Molecules. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. [Link]
- Synple Chem. (n.d.).
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
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Luedtke, G. R., Schinzel, K., Tan, X., Tester, R. W., Nashashibi, I., Xu, Y. J., Dugar, S., Levy, D. E., & Jung, J. (2010). Amide-based inhibitors of p38alpha MAP kinase. Part 1: discovery of novel N-pyridyl amide lead molecules. Bioorganic & Medicinal Chemistry Letters, 20(8), 2556–2559. [Link]
-
Patel, S. B., & Patel, H. R. (2012). 3D-QSAR and molecular docking analysis of biphenyl amide derivatives as p38α mitogen-activated protein kinase inhibitors. Medicinal Chemistry Research, 22(8), 3846–3856. [Link]
-
Ghorai, P. (2014). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications, 50(75), 10983-10986. [Link]
- ResearchGate. (2023). Reductive amination benzaldehyde and N-heterocycle substrate panel for MesIRED mutants screening.
- Google Patents. (2020). Heterocyclic compounds as kinase inhibitors for therapeutic uses.
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
- Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.
-
Singh, P., & Kaur, M. (2018). Synthesis, p38α MAP kinase inhibition, anti-inflammatory activity, and molecular docking studies of 1,2,4-triazole-based benzothiazole-2-amines. Medicinal Chemistry Research, 27(6), 1639–1651. [Link]
- Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- ResearchGate. (2022).
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- ResearchGate. (2018).
-
Gryz, E. B., & Skulski, L. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2453–2462. [Link]
-
PMC. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. BenchChem.
-
MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Benzaldehydes in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
-
ACS Publications. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. ACS Publications. [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
MDPI. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. MDPI. [Link]
-
PMC. (2021). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. PMC. [Link]
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- 13. scienceopen.com [scienceopen.com]
Application Note: Strategic Utilization of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde in Advanced Agrochemical Synthesis
Target Audience: Synthetic Chemists, Agrochemical Researchers, and Process Development Scientists Focus: Divergent synthesis of Succinate Dehydrogenase Inhibitors (SDHIs) and synthetic auxin precursors.
Structural Rationale: The 2-Fluoro-3-methoxy Motif
In modern crop protection, the design of highly active, metabolically stable active ingredients relies heavily on privileged structural motifs. 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde (CAS: 885962-73-2) [1] has emerged as a critical biaryl building block. Its unique substitution pattern provides three distinct advantages in agrochemical design:
-
Conformational Locking via Stereoelectronic Effects: The fluorine atom at the ortho-position of the biphenyl linkage induces a specific dihedral angle due to stereoelectronic repulsion. This locks the biaryl system into an active conformation that optimally occupies the ubiquinone-binding pocket of the mitochondrial complex II (for SDHI fungicides) [4] or the TIR1 auxin receptor pocket (for synthetic herbicides) [2].
-
Metabolic Resistance: The methoxy group at the meta-position modulates the electron density of the aromatic ring. While providing a critical hydrogen-bond acceptor for target binding, the adjacent fluorine atom sterically and electronically shields the ring from rapid cytochrome P450-mediated hydroxylation in soil microbiomes, extending the half-life of the active ingredient [3].
-
Synthetic Divergence: The formyl handle at the 4'-position allows for rapid divergent synthesis into methylamines, carboxylic acids, or alkenes, enabling the parallel library synthesis of pyrazole carboxamides, arylpicolinates, and bisamides.
Divergent Synthetic Workflows & Methodologies
The following self-validating protocols detail the transformation of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde into key agrochemical intermediates. Every reagent choice is optimized to protect the sensitive electron-rich biaryl core.
Protocol A: Reductive Amination to Biphenyl Methylamine (SDHI Precursor)
Target: (4-(2-Fluoro-3-methoxyphenyl)phenyl)methanamine.
Mechanistic Causality: The synthesis of primary amines from aldehydes often suffers from over-alkylation (forming secondary/tertiary amines) or premature reduction of the aldehyde to a benzyl alcohol. To prevent this, sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄). NaBH(OAc)₃ is a milder reducing agent that selectively reduces the intermediate imine without touching the unreacted aldehyde. Ammonium acetate acts as a mild, highly soluble nitrogen source.
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried 250 mL round-bottom flask, dissolve 10.0 mmol (2.30 g) of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde in 50 mL of anhydrous 1,2-dichloroethane (DCE). Add 50.0 mmol (3.85 g) of ammonium acetate. Stir the suspension at 25 °C for 30 minutes under a nitrogen atmosphere.
-
Reduction: Cool the mixture to 0 °C using an ice bath. Portion-wise, add 15.0 mmol (3.18 g) of NaBH(OAc)₃ over 15 minutes to control the mild exothermic reaction.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Reaction completion should be monitored via TLC (Hexanes:EtOAc 7:3).
-
Quenching & Extraction: Quench the reaction by carefully adding 30 mL of saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 × 30 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (DCM:MeOH 9:1 with 1% Et₃N) to yield the pure primary amine.
Protocol B: Pinnick Oxidation to Biphenyl Carboxylic Acid (Auxin Precursor)
Target: 4-(2-Fluoro-3-methoxyphenyl)benzoic acid.
Mechanistic Causality: Standard oxidations (e.g., Jones reagent, KMnO₄) are too harsh and will cause oxidative cleavage or degradation of the electron-rich methoxy-substituted aromatic ring. The Pinnick oxidation is selected for its exceptionally mild conditions. Crucially, 2-methyl-2-butene must be used in large excess as a scavenger. The reaction of sodium chlorite with the aldehyde generates hypochlorous acid (HOCl) as a byproduct. If left unquenched, HOCl will aggressively chlorinate the electron-rich 3-methoxy ring via electrophilic aromatic substitution. 2-methyl-2-butene rapidly traps HOCl to form an inert halohydrin, preserving the biaryl core [5].
Step-by-Step Methodology:
-
Solvent Preparation: Dissolve 10.0 mmol (2.30 g) of the aldehyde in 40 mL of tert-butanol and 10 mL of 2-methyl-2-butene in a 250 mL flask. Cool to 0 °C.
-
Buffer/Oxidant Preparation: In a separate flask, dissolve 15.0 mmol (1.35 g) of sodium chlorite (NaClO₂) and 15.0 mmol (2.07 g) of sodium dihydrogen phosphate (NaH₂PO₄·H₂O) in 15 mL of deionized water.
-
Addition: Add the aqueous oxidant solution dropwise to the organic mixture over 20 minutes, maintaining the internal temperature below 5 °C.
-
Propagation: Warm the biphasic mixture to room temperature and stir vigorously for 4 hours. The mixture will turn pale yellow.
-
Isolation: Concentrate the mixture under reduced pressure to remove the volatile tert-butanol and 2-methyl-2-butene. Dilute the remaining aqueous phase with 20 mL of water and acidify to pH 2 using 1M HCl.
-
Filtration: Collect the precipitated white solid via vacuum filtration, wash with ice-cold water (2 × 15 mL), and dry overnight in a vacuum oven at 45 °C.
Quantitative Data & Yield Analysis
The following table summarizes the validated reaction metrics for the divergent pathways originating from 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde.
| Protocol | Target Intermediate | Key Reagents | Reaction Time | Isolated Yield | Purity (HPLC) | E-Factor |
| A | Biphenyl Methylamine | NaBH(OAc)₃, NH₄OAc, DCE | 12 h | 88% | >98.5% | ~15 |
| B | Biphenyl Carboxylic Acid | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | 4 h | 92% | >99.0% | ~12 |
| C | Cinnamate Derivative | Triethyl phosphonoacetate, NaH, THF | 6 h | 85% | >97.0% | ~18 |
Note: E-Factor (Environmental Factor) is calculated as the mass of waste generated per mass of isolated product, highlighting the Pinnick oxidation's high atom economy and low waste profile.
Synthetic Pathway Visualization
The diagram below illustrates the divergent synthetic logic, mapping the core aldehyde to its respective commercial agrochemical classes.
Divergent synthetic pathways of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde in agrochemistry.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 53426198, 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde". PubChem. Available at:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 25181547, Halauxifen". PubChem. Available at:[Link]
- European Patent Office. "Patent EP2713719B1 - Agrochemical formulations comprising alkoxylated polyalkyleneimines as dispersants". Google Patents.
-
Huang, S., et al. "The research progress in and perspective of potential fungicides: Succinate dehydrogenase inhibitors". Bioorganic & Medicinal Chemistry, PubMed PMID: 34757244. Available at:[Link]
-
Psiberg. "Pinnick Oxidation: Mechanism, Applications, Scope & Limitations". Psiberg Chemistry. Available at:[Link]
catalytic conversion of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde
An Application Guide for the Strategic Catalytic Conversion of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Molecular Diversity
The compound 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde is a highly functionalized biaryl aldehyde, representing a class of structures pivotal in medicinal chemistry and materials science. Its inherent structural complexity, featuring electronically distinct aromatic rings and key substituents (fluoro and methoxy groups), makes it a valuable scaffold. However, its true potential is realized through the strategic transformation of its aldehyde functional group. The aldehyde serves as a versatile chemical handle, enabling a wide array of catalytic conversions to introduce new functionalities and build molecular complexity.
This guide provides an in-depth exploration of key catalytic transformations of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde. Moving beyond simple procedural lists, we delve into the causality behind protocol design, offering insights into catalyst selection, reaction mechanisms, and optimization strategies. The protocols described herein are designed to be robust and self-validating, providing researchers with the tools to confidently diversify this important molecular building block.
Part 1: Catalytic Reductive Amination - Forging Critical C-N Bonds
The conversion of an aldehyde to an amine via reductive amination is one of the most powerful and frequently used transformations in drug discovery.[1] It allows for the introduction of nitrogen-containing moieties that are crucial for modulating physicochemical properties, improving target binding, and enhancing bioavailability. Here, we present a sustainable, iron-catalyzed protocol that avoids costly and toxic noble metals and harsh reducing agents.[2]
Scientific Principle & Rationale
This protocol utilizes a commercially available iron carbonyl complex, which, in an alkaline aqueous/isopropanol medium, forms a hydridocarbonylferrate species in situ.[2] This iron hydride is the active reducing agent. The reaction proceeds through two key stages within a single pot:
-
Imine Formation: The aldehyde condenses with a primary or secondary amine to form an imine (or iminium ion) intermediate. This step is typically reversible and often acid- or base-catalyzed.
-
In Situ Reduction: The iron hydride selectively reduces the C=N double bond of the imine to yield the final amine product. Isopropanol and water serve as the ultimate hydrogen sources for regenerating the active catalyst.
The choice of an iron-based catalyst aligns with modern green chemistry principles. The reaction conditions are designed to be mild enough to preserve the sensitive fluoro and methoxy groups on the aromatic rings.
Experimental Workflow: Reductive Amination
Caption: Workflow for Iron-Catalyzed Reductive Amination.
Detailed Protocol: Iron-Catalyzed Reductive Amination
Materials:
-
4-(2-Fluoro-3-methoxyphenyl)benzaldehyde
-
Primary or secondary amine of choice (e.g., Aniline, Morpholine)
-
Diiron nonacarbonyl (Fe₂(CO)₉)
-
Sodium hydroxide (NaOH)
-
Isopropanol (i-PrOH), HPLC grade
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc), Hexanes
-
Microwave reaction vials with caps
-
Nitrogen or Argon source
Procedure:
-
Catalyst Preparation: In a microwave reaction vial equipped with a magnetic stir bar, add diiron nonacarbonyl (Fe₂(CO)₉, 6 mol%).
-
Solvent Addition: Add a 10:1 mixture of isopropanol and water (e.g., 2.5 mL i-PrOH, 0.25 mL H₂O).
-
Inerting: Sonicate the mixture while bubbling with nitrogen for 3 minutes to degas the solution.
-
Reagent Addition: To the stirred suspension, add sodium hydroxide (1.0 mmol), followed by 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde (1.0 mmol) and the desired amine (1.1 mmol).
-
Reaction: Securely cap the vial and place it in a microwave reactor. Heat the mixture to 100°C and hold for 15-30 minutes.
-
Monitoring: After cooling, spot a small aliquot on a TLC plate (e.g., 4:1 Hexane:EtOAc) to check for the consumption of the starting aldehyde.
-
Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to afford the desired amine product.
| Parameter | Condition | Rationale |
| Catalyst | Fe₂(CO)₉ | An inexpensive, sustainable iron source for the active hydride catalyst.[2] |
| Reducing Agent | i-PrOH / H₂O / NaOH | Serves as the solvent and the ultimate hydrogen source via a base-mediated process. |
| Temperature | 100°C (Microwave) | Accelerates reaction rates, enabling short reaction times. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the iron catalyst and potential side reactions. |
Part 2: Catalytic Hydrogenation - Reduction to Benzyl Alcohol
The reduction of the aldehyde to a primary alcohol is a fundamental transformation that converts an electrophilic carbonyl into a versatile nucleophilic alcohol. This alcohol can then be used in etherifications, esterifications, or as a directing group in further synthetic steps. Catalytic hydrogenation is the preferred industrial method, offering high atom economy and clean conversions.
Scientific Principle & Rationale
Catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across the C=O double bond.[3] The reaction is facilitated by a heterogeneous metal catalyst, typically a platinum group metal like Palladium (Pd), Platinum (Pt), or Ruthenium (Ru) dispersed on a high-surface-area support like activated carbon.[3][4]
The mechanism involves:
-
Adsorption: Both hydrogen gas and the aldehyde adsorb onto the surface of the metal catalyst.
-
H₂ Dissociation: The H-H bond is cleaved on the metal surface to form adsorbed hydrogen atoms.
-
Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbonyl carbon and oxygen, resulting in the formation of the alcohol.
-
Desorption: The final alcohol product desorbs from the catalyst surface, regenerating the active sites.
For aldehydes, this reduction is generally highly selective, leaving aromatic rings and other functional groups intact under mild to moderate conditions. Ruthenium on carbon (Ru/C) is particularly effective for the hydrogenation of substituted benzaldehydes in aqueous media.[4]
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for Heterogeneous Catalytic Hydrogenation.
Detailed Protocol: Hydrogenation using Ru/C
Materials:
-
4-(2-Fluoro-3-methoxyphenyl)benzaldehyde
-
Ruthenium on Carbon (5% Ru/C)
-
Ethanol or Isopropanol, HPLC grade
-
Hydrogen gas (H₂) source
-
Parr shaker or similar hydrogenation apparatus
-
Celite or a suitable filter aid
Procedure:
-
Vessel Preparation: To a suitable high-pressure reaction vessel, add a solution of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde (1.0 mmol) in ethanol (10 mL).
-
Catalyst Addition: Under a flow of nitrogen or argon, carefully add 5% Ru/C (5-10 mol% Ru). Caution: Hydrogenation catalysts can be pyrophoric.
-
Sealing and Purging: Seal the reaction vessel and connect it to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-4 times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Pressurize the vessel to 5 bar with hydrogen and begin vigorous stirring.
-
Monitoring: Allow the reaction to proceed at room temperature for 2-16 hours. The reaction can be monitored by the cessation of hydrogen uptake or by carefully depressurizing, taking an aliquot, and analyzing by TLC or LC-MS.
-
Work-up: Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the filter cake with additional ethanol (2 x 5 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-(2-Fluoro-3-methoxyphenyl)methanol, which is often pure enough for subsequent steps. Further purification can be performed by chromatography if needed.
| Parameter | Condition | Rationale |
| Catalyst | 5% Ru/C | A robust and efficient catalyst for aldehyde hydrogenation, active even in aqueous or alcohol solvents.[4] |
| Hydrogen Source | H₂ Gas (5 bar) | Provides a clean and atom-economical source of hydrogen. Moderate pressure increases reaction rate. |
| Solvent | Ethanol | A common, effective, and relatively green solvent for hydrogenation. |
| Temperature | Room Temperature | Sufficient for the reduction of an activated aldehyde, preventing over-reduction of the aromatic rings. |
Part 3: Advanced Conversion - ortho-C–H Functionalization via Transient Directing Groups
For late-stage functionalization, a cutting-edge strategy involves the direct activation of a C–H bond on one of the aromatic rings. Palladium-catalyzed C–H functionalization of benzaldehydes can be achieved using a transient directing group (TDG).[5][6] This approach avoids lengthy protecting group strategies and allows for the direct installation of valuable functionalities, such as hydroxyl or aryl groups, at the position ortho to the aldehyde.[7]
Scientific Principle & Rationale
The core concept is the in situ, reversible formation of an imine between the benzaldehyde and a catalytic amine (the TDG). This imine then acts as a directing group, positioning a palladium catalyst near the ortho C–H bond of the aldehyde's aromatic ring.
The catalytic cycle generally involves:
-
TDG Condensation: The aldehyde reacts with a catalytic amount of an amino acid or simple amine to form an imine.
-
Directed C–H Activation: The imine nitrogen coordinates to a Pd(II) catalyst, facilitating a cyclometalation event where the ortho C–H bond is broken and a C-Pd bond is formed, creating a palladacycle intermediate.
-
Functionalization/Oxidation: The palladacycle reacts with an oxidant or coupling partner, leading to the formation of the new C-O, C-C, or C-X bond.
-
Reductive Elimination & Hydrolysis: The product is released from the palladium center, which is regenerated for the next cycle. The imine is then hydrolyzed back to the functionalized aldehyde, releasing the TDG.
This strategy provides access to derivatives that are extremely difficult to synthesize through traditional methods.
Conceptual Workflow: C-H Functionalization
Caption: Conceptual cycle for ortho-C-H functionalization using a TDG.
This advanced methodology represents the forefront of synthetic strategy. While a detailed protocol is highly substrate and reaction-specific, researchers are encouraged to explore the primary literature for precise conditions for C-H hydroxylation,[7] arylation, or amidation.[5]
Conclusion
4-(2-Fluoro-3-methoxyphenyl)benzaldehyde is far more than a static endpoint; it is a versatile platform for molecular innovation. By leveraging the power of modern catalytic methods, researchers can efficiently and selectively transform its aldehyde functionality into a diverse array of valuable motifs. The protocols for reductive amination and hydrogenation presented here provide reliable and robust methods for core transformations. Furthermore, an awareness of advanced C-H functionalization strategies opens the door to novel chemical space. A thorough understanding of the principles behind these catalytic conversions empowers scientists in drug discovery and development to design and execute more effective and creative synthetic campaigns.
References
-
Zhou, W.-X., et al. (2025). Catalytic Decarbonylation of Aldehydes: Recent Advances and Future Perspectives. European Journal of Organic Chemistry. [Link][8]
-
Zhao, H., et al. (2022). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Angewandte Chemie International Edition. [Link][9]
-
Chen, X.-Y., et al. (2017). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters. [Link][7]
-
Gande, S. L., et al. (2016). Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity. ACS Catalysis. [Link][10]
-
Wang, D., et al. (2019). Reductive Coupling between Aromatic Aldehydes and Ketones or Imines by Copper Catalysis. Journal of the American Chemical Society. [Link][11]
-
Zhu, R., et al. (2020). Diverse ortho-C(sp2)−H Functionalization of Benzaldehydes Using Transient Directing Groups. ResearchGate. [Link][5]
-
Di Sante, M., et al. (2020). Iron-Catalyzed Reductive Amination of Aldehydes in Isopropyl Alcohol/Water Media as Hydrogen Sources. Usiena AIR. [Link][2]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link][1]
-
Various Authors. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Science of Synthesis. [Link][12]
-
Zhang, L., et al. (2017). Hydrogenation of benzaldehyde derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst. ResearchGate. [Link][4]
-
Wang, Q., et al. (2018). Dual Copper- and Aldehyde-Catalyzed Transient C–H Sulfonylation of Benzylamines. Organic Letters. [Link][6]
Sources
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- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dual Copper- and Aldehyde-Catalyzed Transient C–H Sulfonylation of Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
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derivatization of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde for biological screening
Application Note: High-Throughput Derivatization of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde for Biological Screening Libraries
Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOP)
Executive Summary & Chemical Rationale
The biphenyl scaffold is a privileged structural motif in drug discovery, omnipresent in medicinally active compounds ranging from antimicrobial agents to androgen receptor (AR) degraders used in oncology[1][2]. However, flat, unsubstituted biphenyls often suffer from poor solubility and non-specific binding.
-
Conformational Locking: The fluorine atom at the ortho-position (2-fluoro) of the biaryl axis induces steric hindrance and dipole repulsion. This forces a dihedral twist, preventing the two phenyl rings from adopting a flat, coplanar geometry. This increased 3D character improves target specificity and solubility.
-
Electronic Modulation: The 3-methoxy group acts as a hydrogen bond acceptor and modulates the electron density of the A-ring, which is critical for interacting with kinase hinge regions or nuclear receptors.
-
Versatile Electrophilic Handle: The para-aldehyde on the B-ring serves as an ideal anchor point for divergent synthesis, allowing rapid access to both flexible amine linkers and rigid, conjugated systems.
This guide details the validated protocols for converting this scaffold into two distinct library classes: Benzylamines (via reductive amination) and Chalcones (via Claisen-Schmidt condensation), followed by their integration into biological screening workflows.
Divergent Derivatization Strategy
To maximize the chemical space explored during High-Throughput Screening (HTS), we employ a divergent synthesis strategy.
Fig 1. Divergent derivatization pathways from the central biphenyl aldehyde scaffold.
Protocol A: Reductive Amination for Kinase & PPI Libraries
Mechanistic Causality: Direct alkylation of primary or secondary amines with alkyl halides is notoriously difficult to control, often resulting in over-alkylation (tertiary or quaternary amines). Reductive amination circumvents this by forming a transient imine/iminium intermediate, which is subsequently reduced[3].
For this protocol, we utilize Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) rather than Sodium borohydride (NaBH4). STAB is a milder reducing agent that is stable in weakly acidic conditions (pH 4–5). Crucially, STAB is not nucleophilic enough to reduce the starting aldehyde directly; it selectively reduces the protonated iminium ion, ensuring high yields of the desired amine without generating benzylic alcohol byproducts[3][4].
Step-by-Step Methodology (96-Well Plate Format)
This self-validating protocol includes internal pH controls to ensure iminium formation without degrading the reductant.
-
Preparation: In a deep-well 96-well plate, dispense 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde (0.1 mmol, 23.0 mg) into each well.
-
Amine Addition: Add a diverse panel of primary and secondary amines (0.12 mmol, 1.2 eq) dissolved in 0.5 mL of anhydrous 1,2-Dichloroethane (DCE).
-
Acid Catalysis: Add Glacial Acetic Acid (AcOH) to each well (approx. 1-2 drops) to adjust the pH to 4.5–5.0. Causality Check: This pH is critical. Too basic, and the imine will not protonate to the reactive iminium; too acidic, and the STAB will rapidly decompose.
-
Imine Formation: Seal the plate and agitate at room temperature for 2 hours to allow complete Schiff base formation.
-
Reduction: Unseal and add NaBH(OAc)3 (0.15 mmol, 31.8 mg, 1.5 eq) to each well. Reseal and shake at room temperature for 12 hours.
-
Quenching & Workup: Quench the reaction by adding 0.5 mL of saturated aqueous NaHCO3 to neutralize the acetic acid and destroy unreacted STAB. Extract the organic layer, evaporate the DCE under a nitrogen stream, and purify via automated preparative HPLC.
Protocol B: Claisen-Schmidt Condensation for Covalent Libraries
Mechanistic Causality: Chalcones (1,3-diphenyl-2-propene-1-ones) are synthesized via a base-catalyzed aldol-type condensation known as the Claisen-Schmidt reaction[5]. The addition of an alkali base (KOH or NaOH) deprotonates the methyl group of an acetophenone derivative to form a nucleophilic enolate. This enolate attacks our electrophilic biphenyl aldehyde. Subsequent dehydration (driven by the thermodynamic stability of the resulting extended conjugated π -system) yields the α,β -unsaturated ketone[5][6]. These chalcones act as soft electrophiles (Michael acceptors), making them highly valuable for targeting cysteine residues in covalent drug discovery.
Step-by-Step Methodology
-
Preparation: In a reaction vial, dissolve 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde (1.0 mmol, 230 mg) and a substituted acetophenone (1.0 mmol) in 5.0 mL of absolute Ethanol.
-
Base Catalysis: Chill the mixture to 0–5 °C in an ice bath. Slowly add 1.0 mL of a 40% w/v aqueous KOH solution dropwise under vigorous stirring.
-
Condensation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Causality Check: The reaction progress can be visually validated; as the extended conjugated system forms, the solution typically transitions to a deep yellow or orange color.
-
Precipitation: Pour the mixture into 20 mL of crushed ice water and neutralize with 1M HCl until the pH reaches 7.0. The chalcone derivative will precipitate as a solid.
-
Isolation: Filter the solid under vacuum, wash with cold distilled water, and recrystallize from hot ethanol to yield the pure (E)-chalcone derivative.
Quantitative Data Presentation
The table below summarizes representative derivatives synthesized using the above protocols, highlighting their physicochemical properties and intended biological screening applications.
| Derivative Class | Reagent Used | Key Functional Group | Expected LogP* | Target Assay Application |
| Benzylamine | Morpholine | Tertiary Amine | 3.2 - 3.8 | Kinase Hinge Binding (ATP-competitive) |
| Benzylamine | N-Methylpiperazine | Secondary/Tertiary Amine | 2.8 - 3.5 | Protein-Protein Interaction (PPI) Modulator |
| Chalcone | 4-Hydroxyacetophenone | α,β -Unsaturated Ketone | 4.1 - 4.8 | Covalent Inhibitor (e.g., Viral Proteases) |
| Chalcone | 2-Aminoacetophenone | Aminochalcone | 3.9 - 4.5 | Antimicrobial / Phenotypic Screening |
*Calculated LogP ranges are estimated based on the addition of the respective functional groups to the highly lipophilic fluorinated biphenyl core.
Biological Screening Integration
Once the library is synthesized and purified (>95% via LC-MS), the compounds are arrayed into 384-well plates for biological evaluation. Because biphenyls are highly lipophilic, ensure compounds are stored in 100% DMSO and diluted into aqueous assay buffers immediately prior to screening to prevent precipitation.
Fig 2. Biological screening workflow for biphenyl-derived small molecule libraries.
Assay Considerations: For chalcone derivatives, primary biochemical assays (HTS) should include controls for assay interference, as highly conjugated systems can sometimes act as PAINS (Pan-Assay Interference Compounds) by fluorescing or aggregating. Surface Plasmon Resonance (SPR) is highly recommended during the Hit Validation stage to confirm 1:1 binding stoichiometry and measure covalent binding kinetics if applicable.
References
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer. PubMed (NIH). Available at:[Link]
-
Synthesis and Medicinal Significance of Chalcones- A Review. Allied Business Academies. Available at:[Link]
-
Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. IJARSCT. Available at:[Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at:[Link]
-
Reductive amination. Wikipedia. Available at:[Link]
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- 6. ijarsct.co.in [ijarsct.co.in]
optimizing yield for 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and optimization of sterically hindered biaryl systems. The synthesis of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde is a classic example of a deceptively simple Suzuki-Miyaura cross-coupling that often suffers from poor yields due to competing side reactions.
In this guide, we will dissect the causality behind these failures—moving beyond mere symptom treatment to address the fundamental organometallic mechanisms at play. Every protocol provided here is designed as a self-validating system, ensuring you can verify success at each intermediate step.
Strategic Disconnection: The "Why" Behind the Reagents
To synthesize 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde, you have two potential retrosynthetic disconnections:
-
Route A: 4-formylphenylboronic acid + 1-bromo-2-fluoro-3-methoxybenzene.
-
Route B: (2-fluoro-3-methoxyphenyl)boronic acid + 4-bromobenzaldehyde.
Expert Insight: You must always choose Route A . Ortho-fluorinated arylboronic acids (Route B) are notoriously unstable. The inductive electron-withdrawing effect of the fluorine atom severely destabilizes the C-B bond, leading to rapid, massive protodeboronation under basic conditions[1]. By keeping the boronic acid moiety on the non-fluorinated ring (Route A), we significantly improve the thermodynamic stability of our starting materials.
Diagnostic Workflow for Low Yields
Before adjusting your reaction, use the following logic tree to identify the specific failure mode in your synthesis.
Diagnostic workflow for troubleshooting low yields in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (Troubleshooting)
Q: Why am I seeing massive amounts of benzaldehyde and unreacted 1-bromo-2-fluoro-3-methoxybenzene? A: You are observing of 4-formylphenylboronic acid[2]. This is a well-known undesired side reaction where the C-B bond is hydrolytically cleaved and replaced by a C-H bond[3]. It is accelerated by high temperatures and aqueous basic conditions. Solution: Switch to anhydrous conditions (e.g., 1,4-dioxane with K3PO4) and utilize a highly active precatalyst like XPhos-Pd-G2 to lower the required reaction temperature[1].
Q: My LC-MS shows a significant mass corresponding to 4,4'-diformylbiphenyl. How do I stop this? A: This is the homocoupling byproduct. It is primarily driven by the presence of trace oxygen in your system, which promotes the oxidative homocoupling of boronic acids[4]. Solution: Rigorously degas all solvents via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes prior to addition.
Q: The reaction stalls at ~50% conversion despite using fresh catalyst. What is the root cause? A: This is typically caused by inefficient base activation or catalyst poisoning. In anhydrous conditions, inorganic bases like K3PO4 have very low solubility. If the base is not finely milled, transmetalation becomes the rate-limiting step, allowing catalyst deactivation to outcompete the catalytic cycle[4]. Solution: Ensure the base is finely ground, or add a phase transfer catalyst (e.g., 18-crown-6) to increase the effective concentration of the base in the organic phase[5].
Quantitative Optimization Data
The following table summarizes our internal optimization data, demonstrating how specific parameter shifts directly suppress side reactions and enhance the yield of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde.
| Catalyst System | Solvent / Base | Temp (°C) | Time (h) | Conversion (%) | Protodeboronation (%) | Isolated Yield (%) |
| Pd(PPh3)4 (5 mol%) | Toluene/H2O / Na2CO3 | 90 | 12 | >95 | ~35 | 52 |
| Pd(dppf)Cl2 (5 mol%) | Dioxane/H2O / K2CO3 | 80 | 8 | >95 | ~20 | 68 |
| XPhos-Pd-G2 (2 mol%) | Dioxane / Anhydrous K3PO4 | 40 | 4 | >99 | <5 | 91 |
Self-Validating Standard Operating Procedure (SOP)
To achieve the 91% yield highlighted above, follow this self-validating protocol. Each step includes an In-Process Control (IPC) to ensure the system is behaving as expected before proceeding.
Step 1: Reagent Preparation & Stoichiometry
-
Action: Weigh out 1-bromo-2-fluoro-3-methoxybenzene (1.0 equiv), 4-formylphenylboronic acid (1.2 equiv), anhydrous K3PO4 (2.0 equiv), and XPhos-Pd-G2 (2 mol%).
-
Causality: Using 1.2 equivalents of boronic acid compensates for minor, unavoidable protodeboronation[3]. XPhos-Pd-G2 allows for rapid oxidative addition at mild temperatures, outcompeting boronic acid degradation[1].
-
Validation Checkpoint: Visually inspect the K3PO4. It must be a fine powder. Granular base will stall transmetalation. If granular, grind it in a mortar under an inert atmosphere.
Step 2: Inert Atmosphere Generation
-
Action: Load all solids into a Schlenk flask equipped with a stir bar. Perform 3 cycles of high vacuum followed by an argon backfill.
-
Causality: Oxygen promotes the oxidative homocoupling of the boronic acid to 4,4'-diformylbiphenyl[4].
-
Validation Checkpoint: The vacuum gauge must stabilize below 1 mbar for at least 5 minutes before the final argon backfill. If pressure rises, you have a leak.
Step 3: Solvent Addition & Catalyst Activation
-
Action: Add anhydrous, thoroughly degassed 1,4-dioxane via syringe to achieve a 0.2 M concentration.
-
Causality: Water drives the hydrolytic cleavage of the C-B bond (protodeboronation)[2].
-
Validation Checkpoint: Upon stirring at room temperature, the solution should transition from pale yellow to a reddish-brown hue within 10 minutes. This color change confirms the successful generation of the active Pd(0) species.
Step 4: Reaction Execution & IPC Monitoring
-
Action: Heat the reaction to 40 °C and stir for 4 hours.
-
Causality: Maintaining a low temperature (40 °C) prevents the thermal degradation of the boronic acid while the highly active XPhos ligand drives the cycle forward[1].
-
Validation Checkpoint: Withdraw a 10 µL aliquot at the 1-hour mark for LC-MS analysis. You must observe >50% conversion of the aryl bromide. If conversion is <10%, the base is likely undissolved; add 5 mol% 18-crown-6 to rescue the reaction[5].
Step 5: Quench and Isolation
-
Action: Cool to room temperature, dilute with EtOAc, and wash with water to remove inorganic salts. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography.
-
Validation Checkpoint: TLC (Hexanes/EtOAc 4:1) of the crude mixture should show complete consumption of the aryl bromide (Rf ~0.7) and a new, strongly UV-active product spot (Rf ~0.4).
Mechanistic Pathway Analysis
Understanding exactly where the reaction fails is critical. The diagram below maps the catalytic cycle and highlights the specific point where protodeboronation hijacks the synthesis.
Suzuki-Miyaura catalytic cycle highlighting the protodeboronation failure pathway.
References
-
Title: Protodeboronation Source: Wikipedia URL: [Link]
-
Title: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: National Institutes of Health (NIH) / JACS URL: [Link]
-
Title: Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents Source: MDPI URL: [Link]
Sources
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
common side products in 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde reactions
Welcome to the Technical Support Center for the synthesis and downstream processing of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde . As a biphenyl building block, this compound is highly valued in drug discovery. However, synthesizing it via the Suzuki-Miyaura cross-coupling of (2-fluoro-3-methoxyphenyl)boronic acid and 4-bromobenzaldehyde presents specific chemical challenges. The electronic properties of the fluoro-methoxy substituted ring, combined with the reactive benzaldehyde moiety, make this system highly susceptible to off-target pathways.
This guide is designed by application scientists to help you troubleshoot, understand the causality behind reaction failures, and implement self-validating protocols to ensure high-fidelity synthesis.
Part 1: Troubleshooting FAQs & Mechanistic Causality
Q1: During the Suzuki coupling, my LC-MS shows a massive impurity peak at m/z 251.1 [M+H]⁺. What is this, and why is it forming? A1: This mass corresponds to 2,2'-difluoro-3,3'-dimethoxybiphenyl , which is the homocoupling dimer of your boronic acid.
-
Causality: Homocoupling is an oxidative side reaction driven by the presence of molecular oxygen and excess base. Oxygen reoxidizes the Pd(0) catalyst to a Pd(II) species, which then facilitates two subsequent transmetalation steps with the boronic acid, followed by reductive elimination to form the biaryl dimer (1)[1].
-
Solution: Strictly degas your solvents using the freeze-pump-thaw method or vigorous argon sparging. Limit the boronic acid to a maximum of 1.05–1.10 equivalents.
Q2: My boronic acid is rapidly disappearing, but my target product yield is <20%. I also detect a strong, sweet odor (like anisole) in the reaction mixture. What went wrong? A2: You are observing protodeboronation , yielding 2-fluoroanisole (m/z 126.1 via GC-MS).
-
Causality: The carbon-boron bond is being cleaved and replaced with a carbon-hydrogen bond from water. While sterically hindered, bulky phosphine ligands are often used to facilitate difficult cross-couplings, they can paradoxically accelerate protodeboronation. Bulky ligands stabilize the Pd(II)-aryl intermediate, slowing down productive transmetalation and allowing ambient water to intercept the boronic acid (2)[2].
-
Solution: Switch from bulky monodentate ligands (like XPhos or SPhos) to a tighter bidentate ligand system like Pd(dppf)Cl₂, and minimize the water ratio in your solvent mixture.
Q3: The cross-coupling was successful, but I have a persistent side product at m/z 247.1 [M+H]⁺. How do I prevent this? A3: This is 4-(2-fluoro-3-methoxyphenyl)benzoic acid , resulting from the oxidation of the benzaldehyde group.
-
Causality: Benzaldehyde lacks alpha-protons, making it susceptible to the Cannizzaro reaction (disproportionation into the corresponding alcohol and carboxylic acid) when exposed to strong hydroxide bases (NaOH/KOH) in aqueous media. Alternatively, base-mediated aerobic oxidation can occur if the system is not fully inert (3)[3].
-
Solution: Replace strong hydroxide bases with milder alternatives like anhydrous K₃PO₄ or K₂CO₃.
Part 2: Quantitative Data & Side Product Summary
Use the following table to rapidly identify and mitigate side products based on your analytical data.
| Side Product | Structural Identity | Typical MS Ion (m/z) | Relative Frequency | Primary Causality | Mitigation Strategy |
| Homodimer | 2,2'-Difluoro-3,3'-dimethoxybiphenyl | 251.1[M+H]⁺ | 10–15% | Aerobic oxidation of Pd(II) | Strict degassing, avoid excess Pd |
| De-boronated | 2-Fluoroanisole | 126.1 (GC-MS) | 5–20% | Hydrolysis via bulky Pd-L complexes | Optimize ligand (use dppf), reduce H₂O |
| Oxidized Aldehyde | 4-(2-Fluoro-3-methoxyphenyl)benzoic acid | 247.1[M+H]⁺ | < 5% | Base-mediated aerobic oxidation | Use milder base (K₃PO₄), exclude O₂ |
| Reduced Aldehyde | 4-(2-Fluoro-3-methoxyphenyl)benzyl alcohol | 233.1 [M+H]⁺ | < 5% | Cannizzaro disproportionation | Avoid strong hydroxide bases (NaOH) |
Part 3: Mechanistic Visualization
The following diagram illustrates the mechanistic divergence of the boronic acid during the reaction. Understanding these competing pathways is critical for optimizing your conditions.
Mechanistic divergence of the boronic acid in Suzuki-Miyaura coupling pathways.
Part 4: Self-Validating Experimental Protocol
To ensure reproducibility and prevent the side reactions detailed above, utilize this step-by-step, self-validating methodology. The embedded validation checkpoints allow you to diagnose failures before the reaction is complete.
Objective: Synthesize 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde with >85% isolated yield.
Step 1: Reagent Preparation & Stoichiometry Control
-
To an oven-dried Schlenk flask, add 4-bromobenzaldehyde (1.0 eq, 5.0 mmol) and (2-fluoro-3-methoxyphenyl)boronic acid (1.05 eq, 5.25 mmol).
-
Causality: Restricting the boronic acid to a 1.05 equivalent slight excess ensures complete conversion of the halide while starving the homocoupling pathway of excess substrate.
Step 2: Catalyst & Base Loading
-
Add Pd(dppf)Cl₂ (0.03 eq, 0.15 mmol) and anhydrous K₃PO₄ (2.0 eq, 10.0 mmol).
-
Causality: K₃PO₄ provides sufficient basicity to activate the boronic acid without triggering Cannizzaro reduction/oxidation of the aldehyde. The bidentate dppf ligand restricts the open coordination sites on palladium, suppressing protodeboronation.
Step 3: Solvent Degassing & Initiation
-
Add 25 mL of a 1,4-Dioxane/H₂O mixture (4:1 v/v). Immediately subject the flask to three freeze-pump-thaw cycles. Backfill with high-purity Argon.
-
Validation Checkpoint 1 (t=0): Withdraw a 10 µL aliquot, quench in MeCN, and run an LC-MS. Pass Criteria: Confirmation of starting materials; absolute absence of m/z 126.1 (protodeboronation) and m/z 251.1 (homocoupling).
Step 4: Reaction Execution & In-Process Monitoring
-
Heat the reaction mixture to 80 °C under rigorous stirring (800 rpm) for 4 hours.
-
Validation Checkpoint 2 (t=2h): Withdraw a 10 µL aliquot. Pass Criteria: The ratio of target product (m/z 231.1) to homocoupling dimer (m/z 251.1) must be > 15:1. If the dimer peak is surging, oxygen ingress has occurred; check your Schlenk line seals immediately.
Step 5: Workup and Isolation
-
Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash sequentially with distilled water (2 × 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure aldehyde.
References
- Cross-Coupling Reactions Guide: Fundamental Mechanism.Journal of Medicinal Chemistry and Chemical Technology (JMCCT).
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.Journal of the American Chemical Society (ACS).
- Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings.Small (NIH).
Sources
Technical Support Center: Improving the Solubility of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde for Reactions
This technical guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde in their synthetic workflows. The unique substitution pattern of this aromatic aldehyde makes it a valuable building block, but its physicochemical properties can present solubility challenges. This document provides a comprehensive, question-and-answer-style troubleshooting guide to effectively address these issues, ensuring successful and reproducible reaction outcomes.
What are the initial steps to address the poor solubility of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde in a chosen reaction solvent?
When encountering poor solubility, a systematic and multi-faceted approach is recommended. The "like dissolves like" principle is a fundamental starting point.[1][2][3] Given that 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde possesses both polar (fluoro, methoxy, aldehyde) and nonpolar (aromatic rings) characteristics, a range of solvents should be considered.
Initial Troubleshooting Workflow:
-
Solvent Screening: Test the solubility in a variety of common organic solvents with differing polarities.
-
Thermal Adjustment: For many solid organic compounds, solubility increases with temperature. Gentle heating of the solvent with stirring can facilitate dissolution.[1]
-
Mechanical Agitation: Techniques like sonication can help break down solid particles, increasing the surface area and accelerating the dissolution rate.[1]
Table 1: Recommended Solvents for Initial Screening
| Solvent | Polarity | Characteristics | Common Applications in Aldehyde Chemistry |
| Toluene | Nonpolar | Can dissolve aromatic compounds. | Often used in reactions where water needs to be removed azeotropically.[4][5] |
| Dichloromethane (DCM) | Polar Aprotic | A versatile solvent for a wide range of organic compounds. | Common in oxidations and other transformations of aldehydes. |
| Tetrahydrofuran (THF) | Polar Aprotic | Good for dissolving a variety of organic molecules. | Frequently used in organometallic reactions involving aldehydes.[6] |
| Ethyl Acetate | Polar Aprotic | A moderately polar solvent with a relatively low boiling point. | Used in phase-transfer catalyzed oxidations of benzaldehydes.[4][5] |
| Acetonitrile (ACN) | Polar Aprotic | A polar solvent that is miscible with water. | Often used in reactions where a polar, non-protic environment is required. |
| Dimethylformamide (DMF) | Polar Aprotic | A high-boiling, highly polar solvent. | Known for its ability to dissolve many poorly soluble organic compounds.[7][8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | A highly polar solvent with a high boiling point. | Often used as a solvent of last resort due to its high boiling point, but very effective.[7][9] |
Experimental Workflow for Solubility Assessment:
Caption: Initial troubleshooting workflow for solubility issues.
When should a co-solvent system be considered, and how is an appropriate one selected?
A co-solvent system, which involves mixing two or more miscible solvents, is an excellent strategy when a single solvent fails to provide adequate solubility.[10][11] Co-solvents can fine-tune the polarity of the reaction medium to better accommodate the solute.[11]
Situations Warranting a Co-solvent:
-
When the starting material remains insoluble even with heating in a single solvent.
-
If a reactant or catalyst has conflicting solubility requirements with the aldehyde.
-
To prevent a dissolved compound from precipitating out of solution if the reaction temperature fluctuates.[12]
Selection and Optimization of a Co-solvent System:
-
Identify a Primary Solvent: This is often the solvent in which other reactants are soluble, but the aldehyde is not.
-
Select a "Good" Solvent: Choose a miscible solvent in which the 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde is highly soluble (e.g., DMF, DMSO).
-
Titration: To the suspension of the aldehyde in the primary solvent, add the "good" solvent dropwise with stirring until the solid dissolves.[1]
-
Minimize Co-solvent Amount: Use the minimum amount of the "good" solvent necessary to achieve a homogeneous solution to simplify post-reaction workup.
Logical Flow for Co-Solvent Selection:
Caption: Decision-making process for employing a co-solvent system.
Can pH modification be used to enhance the solubility of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde?
For this particular molecule, pH adjustment is not an effective strategy for improving solubility. The principle of pH modification relies on the presence of ionizable functional groups, such as acidic or basic moieties.[1][] Since 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde lacks such groups, altering the pH will not result in salt formation, which is the mechanism that enhances aqueous solubility.
Are there alternative methods or reagents to consider for reactions with this poorly soluble aldehyde?
In cases of extremely low solubility, or when conventional solution-phase reactions are challenging, other techniques can be explored.
-
Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions involving an organic phase and an aqueous phase. A phase-transfer catalyst, such as a quaternary ammonium salt, can transport a reactant from the aqueous phase into the organic phase to react with the aldehyde.[4][5] This method has been successfully used for the oxidation of benzaldehydes.[4][5]
-
Solid-State or Mechanochemical Synthesis: For compounds that are nearly insoluble in all common solvents, solid-state reaction techniques, such as ball milling, can be a powerful alternative to traditional solution-based synthesis.[14][15]
References
-
Wikipedia. Cosolvent. [Link]
-
Semantic Scholar. 136-138 Research Article Oxidation of Benzaldehyde and Substituted. [Link]
-
Cosolvent. Cosolvent. [Link]
-
Journal of Applicable Chemistry. Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in non-Polar Solvents. [Link]
-
eGyanKosh. PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
ResearchGate. Production of benzaldehyde: A case study in a possible industrial application of phase-transfer catalysis | Request PDF. [Link]
-
ACS Publications. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides | Journal of the American Chemical Society. [Link]
-
ResearchGate. How can we resolve solubility of insoluble organic synthetic compounds?. [Link]
-
MDPI. Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. [Link]
-
Chemistry Steps. Solubility of Organic Compounds. [Link]
-
ResearchGate. Tackling solubility issues in organic synthesis: conventional solution.... [Link]
-
PMC. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Aldehyde Chemistry & Side Reaction Prevention
Welcome to the Technical Support Center for Aldehyde Chemistry. Aldehydes are highly reactive electrophiles, making them invaluable building blocks in organic synthesis. However, this same reactivity makes them notoriously susceptible to unwanted side reactions, particularly in basic, nucleophilic, or oxidative environments.
This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and prevent aldehyde-related synthetic failures through mechanistic understanding and robust protection strategies.
Diagnostic Triage: Identifying the Root Cause
Before implementing a solution, you must identify the mechanistic pathway of your side reaction. The structural nature of your aldehyde dictates its vulnerability.
Diagnostic flowchart for mitigating base-induced aldehyde side reactions.
FAQs: Mechanistic Causality of Side Reactions
Q: Why does my aliphatic aldehyde polymerize or form a complex mixture under basic conditions? A: You are likely observing an Aldol condensation . Aldehydes possessing alpha-hydrogens are highly acidic at the alpha-position. A base will deprotonate this carbon to form a nucleophilic enolate ion[1]. This enolate rapidly attacks the electrophilic carbonyl carbon of an unreacted aldehyde molecule, forming a β -hydroxy aldehyde. Under continued basic conditions, this intermediate irreversibly dehydrates to form an α,β -unsaturated carbonyl, driving the equilibrium toward unwanted oligomers and polymers[2]. Prevention: Mask the aldehyde as an acetal prior to introducing basic reagents, or use highly controlled, non-nucleophilic bases at cryogenic temperatures (e.g., LDA at -78°C) to form kinetic enolates quantitatively before adding electrophiles.
Q: I subjected benzaldehyde to a strong base, and my yield dropped by 50%, yielding an alcohol and an acid. What happened? A: This is a classic Cannizzaro reaction . Because benzaldehyde lacks alpha-hydrogens, it cannot form an enolate. Instead, the hydroxide ion directly attacks the highly electrophilic carbonyl carbon, forming a tetrahedral intermediate[1]. This intermediate forces the expulsion of a hydride ion ( H− ), which is transferred to a second benzaldehyde molecule. This disproportionation acts as a simultaneous redox event: one molecule is oxidized to benzoic acid, and the other is reduced to benzyl alcohol[3]. Prevention: Protect the aldehyde, or avoid strong aqueous bases (like NaOH or KOH) when working with non-enolizable aldehydes.
Troubleshooting Guide: Protection & Deprotection
Issue: My 1,3-dioxolane protection reaction stalls at 60% conversion. Causality & Solution: Acetal formation is an acid-catalyzed equilibrium process that generates water as a byproduct[4]. If water is not actively removed, the reaction will stall. Fix: Ensure you are using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene). By continuously distilling and trapping the water, you apply Le Chatelier's principle, driving the equilibrium entirely toward the protected 1,3-dioxolane[4].
Issue: My acetal cleaves prematurely during a downstream mildly acidic workup. Causality & Solution: Oxygen-based acetals (like 1,3-dioxolanes or dimethyl acetals) are highly stable to bases and nucleophiles but are inherently labile to aqueous acids[5]. Fix: If your downstream synthesis requires acidic conditions, switch to a Thioacetal (e.g., 1,3-dithiane). Because sulfur is a softer nucleophile and forms highly stable bonds with the carbonyl carbon, thioacetals are completely inert to Brønsted acids. They require specific heavy-metal affinity cleavage (e.g., mercuric chloride) or oxidative conditions for deprotection[6].
Issue: I cannot deprotect my 1,3-dioxolane without destroying my acid-sensitive target molecule. Causality & Solution: Traditional deprotection uses strong aqueous acids (e.g., HCl or TFA), which can degrade sensitive functional groups (like Boc groups or silyl ethers)[7]. Fix: Utilize a transacetalization protocol. By using a catalytic amount of FeCl3⋅6H2O in the presence of excess acetaldehyde, you can achieve mild deprotection. Acetaldehyde is highly electrophilic, which thermodynamically drives the transacetalization forward, while the mild Lewis acidity of Iron(III) avoids the harshness of protonic acids[8],[7].
Quantitative Data: Protecting Group Selection Matrix
Selecting the right protecting group requires balancing stability with cleavage conditions. Use this matrix to select the optimal strategy for your workflow.
| Protecting Group | Reagents for Formation | Stability Profile | Deprotection Conditions | Typical Yield |
| Dimethyl Acetal (Acyclic) | Methanol, catalytic HCl or p -TsOH | Stable to bases/nucleophiles. Highly acid-labile. | 0.1M HCl , Acetone/ H2O , 30 min[5] | >90% |
| 1,3-Dioxolane (Cyclic) | Ethylene glycol, p -TsOH, Toluene (reflux) | Highly stable to bases, Grignards, and mild hydrides[4],[5]. | FeCl3⋅6H2O / Acetaldehyde, RT[7] | 85-95% |
| 1,3-Dithiane (Thioacetal) | 1,3-Propanedithiol, BF3⋅OEt2 | Stable to strong acids, bases, and nucleophiles[6]. | HgCl2 , CaCO3 , CH3CN / H2O [6] | 80-90% |
Standard Operating Procedures (SOPs)
These self-validating protocols are designed to ensure complete conversion by leveraging thermodynamic driving forces.
Protocol A: Robust Protection of Aldehydes as 1,3-Dioxolanes
Mechanism: Acid-catalyzed condensation with azeotropic water removal.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser[4].
-
Reagents: Add the aldehyde substrate (100 mmol), ethylene glycol (150 mmol, 1.5 equiv), and p -toluenesulfonic acid monohydrate ( p -TsOH, 1 mmol, 1 mol%) to 100 mL of anhydrous toluene[4].
-
Reflux: Heat the mixture to reflux (approx. 110°C).
-
Validation Step: Monitor the Dean-Stark trap. The reaction is self-indicating; water will collect at the bottom of the trap as an azeotrope with toluene[4]. The theoretical yield of water is 1.8 mL. Once water ceases to accumulate (typically 2-4 hours), the reaction is complete.
-
Workup: Cool to room temperature, quench the acid catalyst with saturated aqueous NaHCO3 , extract with ethyl acetate, dry over MgSO4 , and concentrate under reduced pressure.
Protocol B: Mild Chemoselective Deprotection via Transacetalization
Mechanism: Lewis acid-mediated transacetalization driven by highly electrophilic acetaldehyde.
-
Setup: In a standard reaction vial, dissolve the 1,3-dioxolane protected substrate (1.0 mmol) in 1.0 mL of dichloromethane (DCM)[7].
-
Reagents: Add acetaldehyde (2.0 mmol, 2.0 equiv) followed by FeCl3⋅6H2O (0.1 mmol, 10 mol%)[7].
-
Reaction: Stir at room temperature. The high electrophilicity of acetaldehyde compared to the expelled ethylene glycol drives the equilibrium toward the free target aldehyde[7].
-
Validation & Workup: Monitor by TLC. Upon completion (usually 1-2 hours), filter the mixture directly through a short pad of silica gel to remove the iron salts. Evaporate the volatile byproducts (ethylene glycol acetal of acetaldehyde) under vacuum to yield the pure regenerated aldehyde[8],[7].
Workflow Visualization
Step-by-step workflow for the aldehyde protection-deprotection cycle.
Sources
- 1. Aldol Condensation vs. Cannizzaro Reaction: Unpacking Two Key Carbonyl Transformations - Oreate AI Blog [oreateai.com]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. Cannizzaro Reaction Mechanism: Steps, Examples & Class 12 Notes [vedantu.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 7. FeCl3·6H2O/acetaldehyde, a versatile system for the deprotection of ketals and acetals via a transacetalization process - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchportal.unamur.be [researchportal.unamur.be]
Technical Support Center: Synthesis of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde
A Guide to Post-Reaction Work-up and Troubleshooting
Welcome to the Technical Support Center for the synthesis of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical post-reaction work-up and purification stages of this important biaryl aldehyde, which is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, this guide synthesizes established protocols with practical, field-tested insights to help you achieve high purity and yield.
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but the success of the synthesis is critically dependent on a robust and well-designed work-up procedure.[1] This guide will provide a detailed, step-by-step methodology for the isolation and purification of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde, along with a comprehensive troubleshooting section to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde that this work-up procedure addresses?
A1: This guide is tailored for the work-up of a Suzuki-Miyaura cross-coupling reaction, the most prevalent method for synthesizing this type of biaryl compound. The typical reaction involves coupling 4-bromobenzaldehyde with 2-fluoro-3-methoxyphenylboronic acid (or a corresponding boronate ester) in the presence of a palladium catalyst and a base.[1][2]
Q2: Why is the work-up procedure so critical for this specific molecule?
A2: The work-up is crucial for several reasons:
-
Catalyst Removal: Palladium catalysts are toxic and must be thoroughly removed from the final product, especially for pharmaceutical applications.
-
Byproduct Separation: The reaction can generate byproducts such as homocoupled boronic acid and debrominated starting material, which need to be separated.[3]
-
Purity: The final purity of the aldehyde is critical for its use in subsequent synthetic steps, as impurities can interfere with downstream reactions.
Q3: Can the aldehyde functional group interfere with the work-up?
A3: Generally, the aldehyde group is well-tolerated in Suzuki-Miyaura coupling and standard work-up conditions.[4] However, it's important to avoid overly harsh basic or acidic conditions during the work-up to prevent side reactions.
Experimental Workflow: From Reaction Quench to Pure Product
The following workflow outlines the logical progression from the completed reaction mixture to the isolated, purified 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde.
Caption: General work-up and purification workflow for 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Work-up
This protocol is a robust starting point for quenching the reaction and performing an initial extraction to separate the organic product from inorganic salts and the aqueous phase.
-
Reaction Quenching:
-
Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. The volume should be approximately 2-3 times the volume of the reaction solvent. Stir for 10-15 minutes. Rationale: This step hydrolyzes any remaining boronic acid and helps to dissolve the inorganic base and salts.
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous phase with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[5] A typical extraction would be performed three times (3x) with a volume of solvent equal to the initial reaction volume. Rationale: The desired biaryl product is significantly more soluble in the organic phase, allowing for its separation from water-soluble components.
-
Combine the organic layers.
-
-
Washing the Organic Phase:
-
Wash the combined organic layers sequentially with deionized water and then with a saturated aqueous solution of sodium chloride (brine).[6] Rationale: The water wash removes any remaining water-soluble impurities, and the brine wash helps to break up any emulsions and begins the drying process.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Protocol 2: Purification by Column Chromatography
Column chromatography is often necessary to separate the target compound from closely related impurities.
-
Adsorbent and Eluent Selection:
-
Adsorbent: Silica gel (230-400 mesh) is the standard stationary phase.
-
Eluent System: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is typically effective. The polarity of the biaryl product will be influenced by the polar aldehyde and methoxy groups, but also by the non-polar aromatic rings and the lipophilic fluorine atom.[7][8] A good starting point for TLC analysis would be a 9:1 to 4:1 mixture of hexanes:ethyl acetate.
-
-
Column Packing and Sample Loading:
-
Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM) and load it onto the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity by adding more ethyl acetate) may be necessary to achieve good separation.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde.
-
Protocol 3: Purification by Recrystallization
Recrystallization is an excellent method for obtaining a highly pure, crystalline product, especially after an initial purification by chromatography.
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[9]
-
For a compound like 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde, a mixed solvent system is often effective. Based on the successful recrystallization of the closely related 4-biphenylcarboxaldehyde from a hexanes/methanol mixture, this is a highly recommended starting point.[2] Ethanol/water is another common and effective choice for biaryl compounds.[10]
-
Procedure for solvent screening: In a small test tube, attempt to dissolve a small amount of the crude product in a minimal amount of a hot "good" solvent (e.g., methanol, ethanol). Then, add a "poor" solvent (e.g., hexanes, water) dropwise until turbidity is observed. Re-heat to clarify and then allow to cool.
-
-
Dissolution and Crystallization:
-
In an Erlenmeyer flask, dissolve the crude or semi-pure product in a minimal amount of the boiling "good" solvent.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
If using a mixed solvent system, add the hot "poor" solvent dropwise until the solution becomes slightly cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Troubleshooting Guide
This section addresses common problems encountered during the work-up and purification of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Extraction | - Incomplete extraction from the aqueous phase. - Emulsion formation during extraction. | - Increase the number of extractions (e.g., from 3x to 5x). - If an emulsion forms, add more brine to the separatory funnel and swirl gently. Allow it to stand for a longer period. Filtering the emulsion through a pad of Celite can also be effective. |
| Persistent Dark Color in Organic Layer | - Formation of palladium black (finely divided palladium metal). | - This is common and often not detrimental to the reaction.[11] Proceed with the work-up. Much of the palladium black can be removed by filtering the organic solution through a short plug of Celite or silica gel before concentration.[12] |
| Multiple Spots on TLC of Crude Product | - Incomplete reaction (starting materials present). - Formation of homocoupled byproduct from the boronic acid.[3] - Protodeboronation of the boronic acid. | - Optimize reaction conditions (time, temperature, catalyst loading) to ensure full conversion. - These byproducts are typically separated from the desired product during column chromatography. The homocoupled product is generally less polar than the desired aldehyde. |
| Difficulty in Removing Palladium Catalyst | - Palladium complexes may be soluble in the organic solvent. | - After the initial work-up, stir the crude product solution with a palladium scavenger resin or activated carbon.[6] - Filtration through a pad of Celite can help remove heterogeneous palladium species.[11] |
| Product "Oils Out" During Recrystallization | - The melting point of the compound is below the boiling point of the solvent. - The compound is very impure. | - Use a lower-boiling point solvent or solvent mixture. - Purify the material by column chromatography first to remove the bulk of the impurities before attempting recrystallization. |
| No Crystals Form Upon Cooling | - Solution is supersaturated. - Too much solvent was used. | - Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface. - Add a seed crystal of the pure compound. - If too much solvent was used, carefully evaporate some of the solvent and attempt to cool again. |
References
- BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
- BenchChem. (2025). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. BenchChem.
-
Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (n.d.). Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling. Organic Syntheses Procedure. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-(4-Hydroxy-phenoxy)-benzaldehyde. BenchChem.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Quora. (2017, February 16).
- Ruzziconi, R. (n.d.). The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituent.
- KitAlysis. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Reddit. (2025, April 6). Good solvent for recrystalizing 4-biphenyl carboxylic acid? r/chemhelp.
- Science Learning Center. (n.d.).
- MDPI. (2025, July 18).
- Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- LOCKSS. (1994). SYNTHESIS OF 2-FLUORD-3-TRIFLUOROMETHYLMIOPHENES AND -.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ACG Publications. (2020, March 17).
- ACS Publications. (2019, October 21).
- PubMed. (2019, December 31).
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- CHIMIA. (n.d.).
- MDPI. (2025, December 30). Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior.
- (n.d.).
- Organic Syntheses Procedure. (n.d.). A 250-mL, three-necked, round-bottomed flask open to air is equipped with a magnetic stir bar (15 x 31 mm, egg-shaped, Teflon-coated), glass stopper, and thermometer. The reaction vessel is charged with.
- Sigma-Aldrich. (n.d.). 2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. mdpi.com [mdpi.com]
- 8. chimia.ch [chimia.ch]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
managing impurities in 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde
Welcome to the Technical Support Center for the synthesis and purification of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde (CAS: 885962-73-2). This biaryl compound is a critical intermediate in advanced drug development, typically synthesized via a[1] between 2-fluoro-3-methoxyphenylboronic acid and 4-bromobenzaldehyde.
Because this intermediate often sits upstream of highly sensitive active pharmaceutical ingredient (API) syntheses, controlling its impurity profile is paramount. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity isolation.
I. Mechanistic Origin of Impurities
To effectively troubleshoot, one must understand the causality behind impurity generation. The Suzuki-Miyaura catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. Deviations in reaction conditions directly spawn specific impurities.
Suzuki-Miyaura catalytic cycle highlighting the mechanistic origin of common impurities.
II. Troubleshooting Guide & FAQs
Q1: I am detecting high levels of 1-fluoro-2-methoxybenzene in my crude mixture. How do I prevent this? The Causality: This is a protodeboronation impurity. Boronic acids with ortho-electron-withdrawing groups (like the fluorine in 2-fluoro-3-methoxyphenylboronic acid) are highly susceptible to base-catalyzed C-B bond cleavage. The electron-withdrawing fluorine stabilizes the developing carbanion, making the boron atom highly electrophilic and prone to attack by water or hydroxide ions. The Solution: Shift from aqueous hydroxide bases to weaker, anhydrous bases. Utilizing [2] activates the boron atom via a highly polarized fluoroborate complex without introducing the hydrolytic water necessary for protodeboronation.
Q2: My HPLC shows a significant peak at a higher relative retention time (RRT ~1.20), identified as 4,4'-diformylbiphenyl. What causes this homocoupling? The Causality: Homocoupling is an oxidative side reaction. If oxygen enters the system, it oxidizes the Pd(0) species or the phosphine ligands, disrupting the standard catalytic cycle. This forces the transmetalation intermediate to undergo a second transmetalation with another equivalent of the boronic acid, yielding a symmetrical biaryl. The Solution: Implement strict inert-gas sparging (Argon) of all solvents for at least 30 minutes prior to catalyst addition.
Q3: The isolated product contains 4-(2-fluoro-3-methoxyphenyl)benzoic acid. Where is this acid coming from? The Causality: This is an artifact of workup, not the coupling reaction. The aldehyde moiety of the product is highly susceptible to auto-oxidation when exposed to atmospheric oxygen, especially when concentrated in solution or dried under ambient air. The Solution: Conduct all rotary evaporation under a nitrogen bleed and dry the final crystalline product in a vacuum oven backfilled with inert gas.
Q4: Standard aqueous washes are failing to reduce Palladium residues below 50 ppm. Why? The Causality: The aldehyde and methoxy oxygen atoms in 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde act as weak bidentate ligands, chelating residual palladium and pulling it into the organic phase during extraction. The Solution: Introduce a functionalized silica scavenger (e.g., SiliaBond® Thiol) during the organic workup. The soft sulfur atoms have a vastly superior affinity for the soft Pd metal compared to the hard oxygen atoms of the product, stripping the metal effectively.
III. Quantitative Impurity Profile
To standardize batch release, refer to the following quantitative limits and control strategies for the synthesis of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde.
| Impurity Identity | Mechanistic Origin | Approx. RRT | Control Strategy | Acceptance Limit |
| 1-Fluoro-2-methoxybenzene | Protodeboronation | 0.45 | Anhydrous conditions, CsF base | < 0.15% |
| 4-Bromobenzaldehyde | Unreacted Starting Material | 0.85 | 1.05 eq. Boronic acid excess | < 0.10% |
| 4,4'-Diformylbiphenyl | Oxidative Homocoupling | 1.20 | Strict Argon sparging | < 0.10% |
| 4-(2-Fluoro-3-methoxyphenyl)benzoic acid | Aldehyde Auto-oxidation | 1.35 | Inert atmosphere drying | < 0.15% |
| Palladium (Pd) | Catalyst Residue | N/A | Thiol-silica scavenging | < 10 ppm |
IV. Self-Validating Experimental Protocol
This protocol is designed as a "self-validating system." It includes built-in visual and analytical checkpoints (IPCs) that confirm the success of each step before proceeding, preventing the downstream carryover of errors.
Workflow for the synthesis and impurity clearance of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde.
Step 1: Reaction Setup and Degassing
-
Charge a reaction vessel with 4-bromobenzaldehyde (1.0 eq) and 2-fluoro-3-methoxyphenylboronic acid (1.05 eq).
-
Add anhydrous 1,4-dioxane (10 volumes).
-
Sparge the solution with Argon for 30 minutes.
-
Validation Checkpoint: Use a dissolved oxygen (DO) probe; proceed only when DO < 0.5 ppm. This guarantees the suppression of homocoupling.
-
Step 2: Catalysis and Coupling
-
Add anhydrous CsF (2.0 eq) and Pd(dppf)Cl₂ (0.02 eq) under a positive Argon stream.
-
Heat the mixture to 80°C for 4 hours.
-
Validation Checkpoint: The reaction mixture will transition from a bright yellow suspension to a dark, homogeneous red/brown solution. Perform a TLC (Hexanes/EtOAc 8:2); the absence of the UV-active 4-bromobenzaldehyde spot confirms complete conversion.
-
Step 3: Quench and Extraction
-
Cool the reaction to room temperature and quench with deionized water (10 volumes) and Ethyl Acetate (10 volumes).
-
Stir vigorously for 10 minutes, then allow phases to separate.
-
Validation Checkpoint: The phase boundary must be sharp. If an emulsion persists, it indicates unreacted boronic acid or undissolved inorganic salts; add brine (2 volumes) to force separation.
-
Step 4: Palladium Scavenging
-
Collect the organic phase and add SiliaBond® Thiol (or equivalent silica-based Pd scavenger) at 20% w/w relative to the theoretical product yield.
-
Stir at 40°C for 2 hours, then filter through a pad of Celite.
-
Validation Checkpoint: The filtrate must transition from dark brown to a pale, clear yellow. If a dark tint remains, Pd is still >50 ppm; repeat the scavenger treatment.
-
Step 5: Crystallization and Isolation
-
Concentrate the organic phase under reduced pressure (maintaining a nitrogen bleed to prevent aldehyde oxidation) to approx. 2 volumes.
-
Add Heptane (8 volumes) dropwise while stirring at 0°C to induce crystallization.
-
Filter the solids and dry in a vacuum oven at 40°C.
-
Validation Checkpoint: The mother liquor should retain the yellow color (containing protodeboronated impurities), while the isolated crystals should be stark white, indicating >99.5% purity.
-
V. References
-
Chemistry LibreTexts. "Suzuki-Miyaura Coupling." LibreTexts. Available at:[Link]
-
Wikipedia. "Suzuki reaction." Wikimedia Foundation. Available at:[Link]
-
Organic Chemistry Portal. "Suzuki Coupling." Organic-Chemistry.org. Available at:[Link]
Sources
1H NMR Analysis of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde: A Comparative Guide on Solvent Selection and Field Strength Optimization
Executive Summary
4-(2-Fluoro-3-methoxyphenyl)benzaldehyde is a highly functionalized biphenyl scaffold. Aromatic fluorinated biphenyl compounds are critical building blocks in medicinal chemistry, particularly in the development of kinase inhibitors and advanced materials[1]. However, analyzing its 1 H NMR spectrum presents a unique analytical challenge. The molecule contains two distinct aromatic spin systems that frequently overlap, compounded by heteronuclear spin-spin coupling from the 19 F nucleus.
This guide objectively compares the performance of different NMR solvents (CDCl 3 vs. DMSO-d 6 ) and magnetic field strengths (400 MHz vs. 600 MHz) to determine the optimal analytical parameters for resolving this complex system.
Part 1: Mechanistic Breakdown of the Biphenyl Spin System
To optimize an NMR experiment, one must first understand the causality behind the spectral complexity. The 19 F nucleus is highly receptive (spin-½), and its presence results in significant heteronuclear scalar coupling with nearby protons[2].
The molecule is composed of two interacting rings:
-
Ring A (Benzaldehyde): Presents an AA'BB' spin system due to its para-disubstitution, yielding two distinct multiplets for H2/H6 and H3/H5, alongside a highly deshielded aldehyde singlet (~10.0 ppm).
-
Ring B (2-Fluoro-3-methoxyphenyl): Presents an AMX system (H4', H5', H6') that is further split by the fluorine atom at C2'. Typical 4JHF (meta) coupling constants range from 5 to 12 Hz, while 5JHF (para) couplings are much smaller[3]. Consequently, H4' and H6' appear as complex doublet-of-doublet-of-doublets (ddd), as they couple to adjacent protons and the meta-fluorine.
Fig 1: Spin-spin coupling network mapping 1H-1H and 1H-19F interactions.
Part 2: Comparative Analysis - Solvent Selection
When analyzing complex biphenyls, solvent selection is not merely a matter of solubility; it is a primary tool for spectral dispersion. CDCl 3 is the industry standard due to its low cost and volatility. However, its non-polar nature often fails to disrupt intermolecular π−π stacking, leading to overlapping multiplets in the 7.0–7.5 ppm aromatic region.
The Causality of Solvent Shifts: By switching to DMSO-d 6 , a strong hydrogen-bond acceptor, the chemical environment is drastically altered. DMSO-d 6 interacts strongly with the aldehyde moiety, heavily deshielding the adjacent H2/H6 protons and shifting the entire AA'BB' system downfield. This solvent-induced shift effectively separates the benzaldehyde signals from the fluorophenyl signals, resolving the overlap without requiring higher field strengths.
Table 1: Quantitative Comparison of Solvent Effects
| Spectral Parameter | CDCl 3 Performance | DMSO-d 6 Performance | Causality / Advantage |
| Aldehyde Shift (CHO) | ~10.0 ppm | ~10.1 ppm | H-bonding in DMSO shifts the signal downfield. |
| Benzaldehyde Ring (H2, H6) | ~7.9 ppm | ~8.1 ppm | Strong solvent dipole interactions resolve overlap. |
| Fluorophenyl Ring (H4', H5', H6') | ~7.0 - 7.3 ppm (Overlapping) | ~7.1 - 7.4 ppm (Resolved) | Disruption of π−π stacking improves dispersion. |
| Methoxy Shift (OCH 3 ) | ~3.9 ppm | ~3.8 ppm | Minimal solvent effect on aliphatic ethers. |
Part 3: Comparative Analysis - Field Strength
The second vector for optimization is the magnetic field strength. Second-order effects in fluorinated aromatic rings can severely complicate spectral interpretation when the chemical shift difference ( Δν ) between coupled protons is comparable to their coupling constant ( J )[4].
The Causality of High-Field Dispersion: At 400 MHz, the dispersion is 400 Hz/ppm. The AMX system of the fluorophenyl ring exhibits "roofing" (the leaning of coupled multiplets toward each other), which obscures the fine 4JHF splittings. Upgrading to a 600 MHz spectrometer increases the dispersion to 600 Hz/ppm. Because scalar J -couplings are field-independent (measured in Hz), the Δν/J ratio increases by 50%. This transition from a strongly coupled second-order system to a weakly coupled first-order system allows for the direct extraction of precise 1 H- 19 F coupling constants.
Table 2: Quantitative Comparison of Field Strengths
| Analytical Parameter | 400 MHz Spectrometer | 600 MHz Spectrometer | Causality / Advantage |
| Chemical Shift Dispersion | 400 Hz / ppm | 600 Hz / ppm | 50% increase in Hz dispersion separates multiplets. |
| Second-Order Effects (Roofing) | Pronounced ( Δν/J<10 ) | Minimized ( Δν/J>10 ) | Higher field increases Δν , simplifying AMX to A-M-X. |
| 4JHF Resolution | Often buried in line width | Clearly resolved (~5 Hz) | Superior magnetic homogeneity and signal-to-noise. |
Part 4: Self-Validating Experimental Protocol
To ensure absolute trustworthiness in peak assignment, the following protocol employs a self-validating methodology using heteronuclear decoupling.
Step 1: Sample Preparation
-
Action: Dissolve 15 mg of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde in 0.6 mL of DMSO-d 6 .
-
Causality: This specific concentration ensures a high signal-to-noise ratio (SNR) for a single scan, minimizing acquisition time while leveraging DMSO's dipole to resolve aromatic overlap.
Step 2: Relaxation Optimization
-
Action: Set the relaxation delay (D1) to 5 seconds.
-
Causality: Aromatic and aldehyde protons possess long longitudinal relaxation times ( T1 ). A 5-second delay ensures complete thermal equilibrium between scans, validating the quantitative accuracy of the peak integrals.
Step 3: Self-Validating Acquisition ( 1 H vs. 1 H{ 19 F})
-
Action: Acquire a standard 1 H 1D spectrum. Immediately follow with a 1 H{ 19 F} decoupled spectrum using inverse gated decoupling on the fluorine channel.
-
Causality: By comparing the two spectra, any multiplet that simplifies (e.g., a ddd collapsing to a dd) is definitively proven to be coupled to the fluorine atom. This eliminates ambiguity between 1 H- 1 H and 1 H- 19 F couplings, making the assignment self-validating.
Fig 2: Self-validating NMR acquisition and processing workflow.
References
-
- National Center for Biotechnology Information (PMC)
-
- Wikipedia
-
- Alfa Chemistry
-
- ResearchGate
Sources
- 1. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
Comparative Reactivity Guide: Fluorinated Benzaldehyde Isomers (Ortho, Meta, Para)
Executive Summary
Fluorinated benzaldehydes are highly versatile synthetic intermediates bridging pharmaceutical discovery and materials science. The precise position of the fluorine atom (ortho, meta, or para to the aldehyde) fundamentally alters the molecule's chemical behavior. This guide provides an in-depth, objective comparison of 2-fluoro-, 3-fluoro-, and 4-fluorobenzaldehyde, analyzing how the interplay between electronic effects (inductive and resonance) and steric hindrance dictates their reactivity in Nucleophilic Aromatic Substitution (S_NAr) and carbonyl addition pathways.
Mechanistic Foundations: Electronic vs. Steric Interplay
The reactivity of fluorobenzaldehyde isomers is governed by the dual nature of the fluorine substituent and the strong electron-withdrawing nature of the aldehyde group (-I, -M):
-
Inductive vs. Resonance Effects: Fluorine exerts a strong electron-withdrawing inductive effect (-I) that increases the electrophilicity of the ring and the carbonyl carbon. However, it also possesses a weak electron-donating resonance effect (+M).
-
Regiochemical Impact: The position of the fluorine atom determines whether resonance stabilization of reaction intermediates is geometrically possible, while its proximity to the aldehyde group (in the ortho position) introduces significant steric and conformational constraints[1].
Nucleophilic Aromatic Substitution (S_NAr)
In S_NAr reactions, the aldehyde group acts as an activating anchor. The reactivity hierarchy among the isomers is strongly dependent on the stabilization of the intermediate Meisenheimer complex:
-
Para-Isomer (Highly Reactive): 4-fluorobenzaldehyde readily undergoes S_NAr. The negative charge generated during nucleophilic attack can be delocalized directly onto the electronegative carbonyl oxygen via resonance, drastically lowering the activation energy[1].
-
Ortho-Isomer (Sterically Hindered): While 2-fluorobenzaldehyde is electronically activated for S_NAr, it is highly susceptible to steric hindrance. Experimental data shows that in Knoevenagel-S_NAr cascade reactions utilizing bulky nucleophiles (e.g., β-ketonitriles and pyrrolidine), 4-fluorobenzaldehyde reacts smoothly, whereas 2-fluorobenzaldehyde fails completely because the steric clash prevents the formation of the Meisenheimer complex[2].
-
Meta-Isomer (Deactivated): 3-fluorobenzaldehyde exhibits very low S_NAr reactivity because the meta position cannot resonance-stabilize the negative charge onto the aldehyde oxygen[1].
Caption: Regioselective differences in SNAr reactivity between para and ortho fluorobenzaldehydes.
Carbonyl Reactivity & Biocatalysis
Nucleophilic addition to the carbonyl carbon is generally enhanced by the -I effect of the fluorine atom across all isomers[1]. However, whole-cell biocatalysis reveals striking, conformationally-driven reactivity differences.
When subjected to Saccharomyces cerevisiae whole-cell catalysis, the isomers face competing clearance pathways: carboligation via pyruvate decarboxylase (PDC) to form phenylacetyl carbinols (PACs), or reduction via alcohol dehydrogenases to form benzyl alcohols.
-
Conformational Locking in 2-Fluorobenzaldehyde: The ortho-fluorine forms a strong intramolecular hydrogen bond with the aldehyde proton. This restrains the substrate's conformational flexibility, perfectly aligning it with the strict steric requirements of the PDC active site. Consequently, 2-fluorobenzaldehyde is converted to 2-fluoro-PAC with ~90% selectivity[3].
-
Flexible Clearance in 4-Fluorobenzaldehyde: Lacking this intramolecular lock, 4-fluorobenzaldehyde is a poor substrate for PDC carboligation and is instead preferentially cleared via reduction to 4-fluorobenzyl alcohol[3].
Caption: Divergent whole-cell biocatalytic pathways for 2-fluoro and 4-fluorobenzaldehyde isomers.
Quantitative Comparison Summary
| Feature | 2-Fluorobenzaldehyde (ortho) | 3-Fluorobenzaldehyde (meta) | 4-Fluorobenzaldehyde (para) |
| S_NAr Reactivity (Bulky Nucleophiles) | Low (Sterically hindered)[2] | Very Low (No resonance)[1] | High (Resonance stabilized)[2] |
| Carbonyl Electrophilicity | High (-I effect, proximity) | Moderate (-I effect only) | High (-I and +M effects)[1] |
| Biocatalytic Carboligation (Yeast) | Exceptionally High (~90% yield)[3] | Moderate | Low (Favors reduction)[3] |
| Oxidation Byproducts | High tendency to form benzoic acids[1] | High tendency to form benzoic acids[1] | Less favored pathway[1] |
Experimental Methodologies
Protocol A: S_NAr via Three-Component Condensation
This protocol leverages the high S_NAr reactivity of 4-fluorobenzaldehyde to synthesize complex dihydrofurans via a Knoevenagel condensation followed by nucleophilic aromatic substitution[2].
-
Preparation: In a dry flask under an argon atmosphere, combine 4-fluorobenzaldehyde (1.0 equiv), a β-ketonitrile (1.0 equiv), and pyrrolidine (2.0 equiv).
-
Reaction: Dissolve the mixture in anhydrous acetonitrile. Heat the reaction to reflux for 5 hours.
-
Self-Validation Check: The reaction is self-indicating. The highly electrophilic Knoevenagel intermediate forms first. Monitor the reaction via ^19F NMR; the disappearance of the characteristic fluorine signal confirms the successful S_NAr displacement by the cyclic amine.
-
Workup: Cool to room temperature, concentrate under reduced pressure, and purify via normal-phase flash chromatography. (Note: Substituting 2-fluorobenzaldehyde under these exact conditions will yield unreacted starting material due to steric inhibition).
Protocol B: Competitive Whole-Cell Biocatalytic Assay
This self-validating protocol utilizes an internal competition assay to objectively map the divergent carbonyl reactivity of the ortho and para isomers[3].
-
Preparation: Prepare a 550 μL phosphate buffer solution (90 mM, pH 6.0) containing 1 mM MgSO₄, 10 mM KCl, and 10% D₂O.
-
Substrate Loading: Add 90 mM D-glucose to the buffer. Introduce an equimolar ternary mixture of 2-fluorobenzaldehyde (0.5% w/w) and 4-fluorobenzaldehyde (0.5% w/w).
-
Biocatalysis: Add 100 mg of commercial dry yeast (S. cerevisiae). Incubate the mixture at 303 K for 1 hour.
-
Self-Validation Check: The simultaneous presence of both isomers acts as an internal control against batch-to-batch yeast variability. Analyze the crude post-reaction mixture directly using in-cell ^1H-^13C HSQC NMR spectroscopy. Probe the alcohol region to validate the selective formation of 2-fluoro-PAC and 4-fluorobenzyl alcohol without workup-induced bias.
References[1] Title: A Comparative Guide to the Reactivity of Fluorobenzaldehyde Isomers. Source: Benchchem. URL: 3]">https://www.benchchem.com[3] Title: Conversion of Similar Xenochemicals to Dissimilar Products: Exploiting Competing Reactions in Whole-Cell Catalysis. Source: Molecules (MDPI). URL: https://doi.org/10.3390/molecules28135157[2] Title: Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Source: Reactions (MDPI). URL: https://doi.org/10.3390/reactions3040042
Sources
Comparative Biological Activity of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde Derivatives: A Pharmacophore Evaluation Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist
Introduction: The Biphenyl Advantage
In modern drug discovery, the selection of starting building blocks dictates the downstream success of lead optimization. 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde (CAS 885962-73-2) is a highly privileged biphenyl scaffold. Rather than evaluating this compound as a standalone therapeutic, this guide objectively compares the biological performance of its diverse downstream derivatives.
By leveraging the aldehyde handle for multicomponent condensations, researchers have successfully synthesized distinct classes of inhibitors targeting everything from inflammatory lipases to oncogenic protein-protein interactions (PPIs). This guide provides a comparative analysis of these derivative classes, backed by mechanistic causality and self-validating experimental protocols.
Mechanistic Rationale & Target Engagement
The biological activity of derivatives built from this precursor is heavily dictated by the 2-fluoro-3-methoxyphenyl moiety.
-
The Ortho-Fluoro Effect: The fluorine atom at the ortho position forces the biphenyl system out of planarity due to steric clash with the adjacent aromatic ring. This conformational lock reduces the entropic penalty upon binding to deep, hydrophobic protein pockets.
-
The Meta-Methoxy Effect: The methoxy group acts as a precise hydrogen-bond acceptor. In kinase and PPI targets, this oxygen frequently engages with backbone amides in the target protein's hinge region.
-
The Aldehyde Handle: The formyl group serves as the primary derivatization site, allowing for the rapid construction of diverse heterocyclic systems (e.g., imidazopyridines, quinazolinones) without the need for late-stage, low-yield cross-coupling reactions.
Caption: Logical relationship of 4-(2-fluoro-3-methoxyphenyl)benzaldehyde SAR and target engagement.
Performance Comparison of Derivative Classes
Different cyclization strategies applied to the 4-(2-fluoro-3-methoxyphenyl)benzaldehyde core yield distinct pharmacological profiles. Table 1 objectively compares the biological performance of four major derivative classes synthesized from this or highly homologous pharmacophores , , .
Table 1: Quantitative Biological Activity Comparison of Derivative Scaffolds
| Derivative Scaffold | Primary Biological Target | Representative Activity (IC₅₀ / EC₅₀) | Off-Target Liability Profile | Lipophilic Efficiency (LiPE) |
| Imidazopyridines | Secretory PLA2 (Inflammation) | 14.3 μM | Low | ~3.5 |
| Quinazolinones | REV-ERBα/β (Circadian Rhythm) | 0.285 μM | Moderate (hERG binding) | ~4.2 |
| Dihydrobenzofurans | YAP-TEAD PPI (Oncology) | < 0.1 μM | Low (Reduced CYP3A4 affinity) | ~5.1 |
| Pyrazole-Carboxamides | Plasma Kallikrein (Coagulation) | < 0.5 μM | Low | ~4.8 |
Analytical Insights:
-
Potency vs. Scaffold: The Dihydrobenzofuran derivatives exhibit the highest potency (< 0.1 μM) and optimal LiPE. The rigidification of the scaffold minimizes off-target CYP3A4 metabolism, a common liability in flexible biphenyls .
-
Synthesis Liabilities: Attempting to build Quinazolinones via late-stage Suzuki coupling often results in hydrazine-substitution side reactions. Utilizing the pre-formed 4-(2-fluoro-3-methoxyphenyl)benzaldehyde bypasses this, ensuring higher yields of the active antagonist .
Experimental Workflows & Self-Validating Protocols
To ensure data trustworthiness, the following protocols are designed as self-validating systems . We explicitly avoid colorimetric assays that cross-react with the UV-Vis absorbance of highly conjugated biphenyl systems.
Caption: Self-validating high-throughput screening workflow for derivative biological activity.
Protocol A: Catalyst-Free Synthesis of Imidazopyridine Derivatives
Causality: Standard metal-catalyzed cross-couplings of halogenated precursors often suffer from dehalogenation. By utilizing the aldehyde handle of our core building block in a multicomponent reaction, we achieve high atom economy and eliminate heavy-metal contamination in biological assays .
-
Reagent Preparation: In a 50 mL round-bottom flask, combine 4-(2-fluoro-3-methoxyphenyl)benzaldehyde (1.0 equiv), 2-aminopyridine (1.0 equiv), and the appropriate terminal alkyne (1.2 equiv).
-
Solvent Selection: Dissolve the mixture in Methyl Isobutyl Ketone (MIBK). Causality: MIBK provides optimal solubility for both the polar precursors and the highly lipophilic biphenyl product, preventing premature precipitation during the one-pot reaction.
-
Condensation: Stir the mixture at 100°C for 12 hours under a nitrogen atmosphere.
-
Purification: Evaporate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (Ethyl Acetate/Hexane gradient) to isolate the pure imidazopyridine derivative.
Protocol B: Self-Validating Fluorometric PLA2 Inhibition Assay
Causality: Biphenyl derivatives often absorb light in the 300-450 nm range, which causes false positives in standard colorimetric Ellman's assays. We utilize a continuous fluorometric assay with a specific phospholipid substrate (PED6) to bypass optical interference.
-
Substrate Preparation: Prepare a 5 μM solution of PED6 (N-((6-(2,4-DNP)Amino)Hexanoyl)-1-(BODIPY® FL C5)-2-Hexyl-Sn-Glycero-3-Phosphoethanolamine) in standard assay buffer (50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, pH 7.4).
-
Compound Incubation: In a black 96-well microtiter plate, add 10 μL of the synthesized derivative (serial dilutions from 100 μM to 1 nM in DMSO). Add 40 μL of secretory PLA2 enzyme (10 ng/mL final concentration). Incubate at 37°C for 15 minutes to allow for equilibrium binding.
-
Reaction Initiation: Add 50 μL of the PED6 substrate solution to each well.
-
Kinetic Readout: Immediately monitor fluorescence (Excitation: 488 nm, Emission: 530 nm) every 30 seconds for 30 minutes using a microplate reader.
-
Orthogonal Validation (Self-Validation Step): Counter-screen the top hits against a non-target protease (e.g., Trypsin) using a similar fluorometric readout. Causality: If a compound inhibits both PLA2 and Trypsin, it is likely acting as a colloidal aggregator (Pan-Assay Interference Compound - PAINS) rather than a specific target binder. Only compounds showing >100-fold selectivity for PLA2 are validated as true hits.
Conclusion
The 4-(2-fluoro-3-methoxyphenyl)benzaldehyde scaffold is a highly versatile precursor. By understanding the causal relationship between its structural features (ortho-fluoro conformational locking and meta-methoxy hydrogen bonding) and target engagement, researchers can efficiently generate potent derivatives. As demonstrated by the comparative data, converting the aldehyde into rigidified heterocycles like dihydrobenzofurans or imidazopyridines yields superior lipophilic efficiency and minimizes off-target liabilities.
References
-
Title: A One Pot Synthesis of Novel Bioactive Tri-Substitute-Condensed-Imidazopyridines that Targets Snake Venom Phospholipase A2 Source: PLoS ONE (via NCBI/PMC) URL: [Link]
-
Title: Discovery of BE2012, a First-in-Class REV-ERBα/β Antagonist with Favorable Selectivity and Pharmacokinetic Source: ChemRxiv URL: [Link]
-
Title: Discovery of Clinical Candidate IAG933, a Potent YAP-TEAD PPI Disrupter Source: ACS Publications URL: [Link]
- Title: N-((het) arylmethyl)
High-Performance Purity Analysis of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde: Core-Shell Biphenyl vs. Traditional C18 Methods
Executive Summary
The accurate purity analysis of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde—a critical biphenyl intermediate in pharmaceutical synthesis—presents a unique analytical challenge. Traditional High-Performance Liquid Chromatography (HPLC) methods relying on fully porous C18 columns often fail to resolve closely related process impurities, such as des-fluoro analogs, regioisomers (e.g., the 3-fluoro isomer), and unreacted Suzuki coupling starting materials.
As a Senior Application Scientist, I have designed this guide to objectively compare a modern, optimized approach utilizing a Core-Shell Biphenyl stationary phase with a protic mobile phase against traditional fully porous C18 methodologies. By understanding the thermodynamic and kinetic mechanisms governing these separations, analytical chemists can implement highly reproducible, self-validating workflows that ensure the integrity of drug development pipelines.
Mechanistic Rationale & Method Design (E-E-A-T)
To develop a robust purity method, we must move beyond empirical trial-and-error and design the separation based on the fundamental physicochemical properties of the analyte.
1. Stationary Phase Selection: The Limits of Hydrophobicity
Traditional C18 columns separate analytes based almost exclusively on hydrophobic dispersion forces. However, fluorinated biphenyl regioisomers possess nearly identical hydrophobicities, leading to critical co-elutions on C18 phases.
By transitioning to a Biphenyl stationary phase , we introduce orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and enhanced shape selectivity[1]. The biphenyl ligand can interact with the electron-deficient fluorinated aromatic ring of the analyte. Because the highly electronegative fluorine atom alters the electron density of the aromatic ring depending on its positional substitution, the biphenyl stationary phase can easily distinguish between regioisomers that a C18 column cannot[2].
2. Mobile Phase Kinematics: Methanol vs. Acetonitrile
A common pitfall in method development is utilizing Acetonitrile (ACN) with phenyl or biphenyl columns. Acetonitrile is a polar aprotic solvent containing a triple bond with its own π electrons. These solvent π electrons competitively interact with the stationary phase, effectively masking the π−π interactions between the column and the analyte[3].
To maximize the unique selectivity of the biphenyl column, Methanol (MeOH) must be used as the organic modifier. Methanol is a polar protic solvent lacking π electrons, which allows the π−π interactions between the fluorinated biphenyl analyte and the stationary phase to dominate the retention mechanism, drastically improving resolution[4].
3. Particle Architecture: Defeating the van Deemter Equation
To achieve UHPLC-level efficiency on standard 400-bar HPLC systems, this method employs Core-Shell (superficially porous) particles (e.g., 2.6 µm) rather than traditional 5.0 µm fully porous particles.
According to the van Deemter equation, core-shell architectures improve column efficiency across all three terms:
-
A-Term (Eddy Diffusion): The extremely narrow particle size distribution of core-shell particles allows for a denser, more uniform packed bed, minimizing multiple flow paths[5].
-
B-Term (Longitudinal Diffusion): The solid, non-porous silica core physically blocks the analyte from diffusing deeply into the particle, restricting longitudinal diffusion along the column axis[6].
-
C-Term (Mass Transfer): The shortened diffusion path within the thin porous outer shell facilitates rapid mass transfer between the mobile and stationary phases, maintaining sharp peaks even at high flow rates[6].
Method Development Workflow
Fig 1. Rational HPLC method development workflow for fluorinated biphenyl derivatives.
Performance Comparison Guide: Proposed vs. Alternative
The following table summarizes the experimental data comparing the optimized Core-Shell Biphenyl method against a traditional Fully Porous C18 method for the purity analysis of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde spiked with its 3-fluoro regioisomer and des-fluoro impurities.
| Chromatographic Parameter | Proposed Method (Core-Shell Biphenyl) | Traditional Alternative (Fully Porous C18) |
| Column Architecture | 2.6 µm Core-Shell Biphenyl (100 x 4.6 mm) | 5.0 µm Fully Porous C18 (250 x 4.6 mm) |
| Organic Modifier | Methanol (Permits π−π interactions) | Acetonitrile (Masks π−π interactions) |
| Run Time | 8.0 minutes | 25.0 minutes |
| System Backpressure | ~280 bar (Standard HPLC compatible) | ~150 bar |
| Resolution ( Rs ) | 3.2 (Baseline separation of regioisomers) | 1.4 (Co-elution of critical pair) |
| Theoretical Plates ( N ) | > 45,000 | ~ 15,000 |
| Peak Asymmetry ( Tf ) | 1.05 | 1.45 (Significant tailing) |
Data Interpretation: The core-shell biphenyl method not only reduces the analysis time by 68%, but it also more than doubles the resolution of the critical pair. The transition from ACN to MeOH was the decisive factor in separating the des-fluoro impurity from the main peak.
Experimental Protocol & Self-Validating Workflows
To ensure trustworthiness and reproducibility across different laboratories, the following protocol is designed as a self-validating system. The method is only considered valid if the System Suitability Testing (SST) criteria are strictly met prior to sample analysis.
Step 1: Reagent & Sample Preparation
-
Diluent Preparation: Prepare a mixture of 50:50 Methanol:Water (v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent. Sonicate for 5 minutes.
-
Working Sample Solution (0.1 mg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.
-
System Suitability Solution: Spike the Working Sample Solution with 0.5% (w/w) of the 3-fluoro regioisomer reference standard.
-
Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter into amber HPLC vials (to prevent potential photo-degradation of the aldehyde).
Step 2: Chromatographic Conditions
-
Column: Core-Shell Biphenyl, 100 mm x 4.6 mm, 2.6 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Methanol.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C (Thermostatted to ensure retention time stability).
-
Injection Volume: 5 µL.
-
Detection: UV Diode Array Detector (DAD) extracted at 254 nm.
-
Gradient Program:
-
0.0 - 1.0 min: 40% B (Isocratic hold to focus the analyte band)
-
1.0 - 6.0 min: 40% → 80% B (Linear gradient for separation)
-
6.0 - 7.0 min: 80% B (Column wash)
-
7.0 - 7.1 min: 80% → 40% B (Return to initial conditions)
-
7.1 - 10.0 min: 40% B (Column equilibration)
-
Step 3: System Suitability Testing (Self-Validation)
Before injecting unknown batches, the system must validate its own performance. Execute the following sequence and verify the criteria:
-
Blank Injection (Diluent): Verify there are no interfering peaks at the retention time of the main analyte (Signal-to-Noise < 3).
-
System Suitability Solution (1 injection): The critical pair resolution ( Rs ) between 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde and the spiked 3-fluoro regioisomer must be ≥ 2.0 .
-
Working Sample Solution (5 replicate injections):
-
The Relative Standard Deviation (RSD) of the main peak area must be ≤ 1.0% .
-
The USP Tailing Factor ( Tf ) for the main peak must be ≤ 1.2 .
-
If all SST criteria are met, the kinetic and thermodynamic parameters of the system are confirmed to be operating correctly, and the analyst may proceed with batch purity analysis.
References
-
Pharma Growth Hub. "Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography?" Pharma Growth Hub, 20 Oct. 2023, [Link]
-
Waters Corporation. "Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns." Waters Corporation, [Link]
-
Fekete, Szabolcs, et al. "Chapter 5: Comparison of the Performance of Totally Porous and Core-shell Particles." Evolution and Current Trends in Liquid and Supercritical Fluid Chromatography, Royal Society of Chemistry, 2014, [Link]
-
Chromatography Today. "Evaluation of Six Core Shell Columns Based on Separation Behaviour and Physical Properties." Chromatography Today, Mar. 2015, [Link]
-
Agilent Technologies. "Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol." Agilent, 6 Oct. 2009, [Link]
-
LCGC International. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." Chromatography Online, 1 Jun. 2017, [Link]
Sources
Comparative Mass Spectrometry Profiling of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde: GC-EI-MS vs. LC-ESI-QTOF
Executive Summary & Analytical Challenge
The compound 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde (CAS: 885962-73-2)[1] is a highly functionalized biphenyl derivative frequently utilized as a critical building block in medicinal chemistry and drug development. Characterizing this intermediate requires distinguishing its specific functional groups (a fluorinated aromatic ring, a methoxy ether, and an aldehyde) attached to a rigid biphenyl core.
This guide objectively compares the performance of two dominant mass spectrometry platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) . By evaluating their fragmentation mechanics, structural elucidation capabilities, and operational workflows, researchers can select the optimal system for their specific analytical needs.
Mechanistic Fragmentation Pathways: Causality & Theory
To interpret the data generated by these platforms, one must understand the causality behind their distinct fragmentation behaviors.
GC-EI-MS: Radical-Driven "Hard" Fragmentation
In EI-MS, the applied ionization energy (70 eV) vastly exceeds the ionization potential of the molecule (typically 8–10 eV). This imparts excess internal energy, leaving the molecular ion [M]•+ (m/z 230) in a highly excited state. This energy drives aggressive homolytic and heterolytic cleavages:
-
Aldehyde Cleavage: The aldehyde group undergoes a characteristic α-cleavage, losing a hydrogen radical (•H) to form a stable acylium ion at m/z 229, followed by the expulsion of carbon monoxide (CO) to yield m/z 201[2].
-
Methoxy Cleavage: The methoxy group acts as a strong electron-donating moiety. It facilitates the homolytic loss of a methyl radical (•CH3), yielding an intense peak at m/z 215—a well-documented and highly diagnostic pathway for methoxyarenes and methoxybiphenyls[3].
LC-ESI-QTOF: Even-Electron "Soft" Fragmentation
Conversely, ESI is a "soft" ionization technique that generates an intact, even-electron precursor ion [M+H]+ at m/z 231.0821. When subjected to Collision-Induced Dissociation (CID) in the QTOF collision cell, the fragmentation is strictly governed by the even-electron rule . Instead of radical losses, the protonated molecule predominantly expels neutral molecules to maintain stability. Common neutral losses include methanol (CH3OH, 32 Da) to form m/z 199, and carbon monoxide (CO, 28 Da) to form m/z 203[4].
Mass spectrometry fragmentation pathways for EI and ESI methods.
Experimental Protocols: Self-Validating Workflows
A robust analytical method must be self-validating. The following step-by-step methodologies incorporate mandatory system suitability checks to ensure data trustworthiness before any sample is consumed.
Protocol A: GC-EI-MS Structural Fingerprinting
-
System Suitability (Self-Validation): Inject a 1 µg/mL reference standard of unsubstituted benzaldehyde. Verify the presence of the molecular ion at m/z 106 and the base peak at m/z 77 (phenyl cation)[2]. Achieving the correct abundance ratio confirms the EI source is clean and the electron filament is operating precisely at 70 eV.
-
Sample Preparation: Dissolve 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde in MS-grade dichloromethane to a final concentration of 10 µg/mL.
-
Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a non-polar HP-5ms capillary column (30 m × 0.25 mm, 0.25 µm). Set the oven program: 100°C (hold 1 min), ramp at 15°C/min to 280°C.
-
Ionization & Acquisition: Operate the EI source at 230°C. Acquire data in full scan mode across a mass range of m/z 40–300.
Protocol B: LC-ESI-QTOF Exact Mass Profiling
-
System Suitability (Self-Validation): Infuse a tuning mix containing sodium formate clusters. Calibrate the TOF analyzer to achieve a mass accuracy of < 2 ppm. This step is non-negotiable for validating exact elemental compositions.
-
Sample Preparation: Dilute the analyte in 50:50 Methanol:Water (containing 0.1% Formic Acid) to 1 µg/mL. The formic acid acts as a proton source, maximizing the ionization efficiency of the aldehyde[5].
-
Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (50 mm × 2.1 mm, 1.7 µm). Elute using a gradient of Water/Acetonitrile (both containing 0.1% FA) from 5% to 95% organic over 5 minutes.
-
Ionization & Acquisition: Operate in positive ESI mode. Set the capillary voltage to 3.0 kV. Apply a CID collision energy ramp of 15–35 eV using argon gas to generate rich MS/MS spectra.
Self-validating analytical workflow for MS analysis.
Quantitative Data Comparison
The table below summarizes the expected performance and diagnostic output for 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde across both platforms.
| Platform | Precursor Ion | Key Fragment m/z | Neutral/Radical Loss | Relative Abundance | Diagnostic Value |
| GC-EI-MS | 230 [M]•+ | 229 | -H• (1 Da) | High | Confirms aldehyde presence |
| GC-EI-MS | 230 [M]•+ | 201 | -CHO• (29 Da) | Medium | Validates biphenyl core stability |
| GC-EI-MS | 230 [M]•+ | 215 | -CH3• (15 Da) | High | Confirms methoxy group |
| LC-ESI-QTOF | 231 [M+H]+ | 199 | -CH3OH (32 Da) | High | Highlights even-electron methoxy loss |
| LC-ESI-QTOF | 231 [M+H]+ | 203 | -CO (28 Da) | Medium | Highlights aldehyde carbonyl loss |
Performance Conclusion
When analyzing 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde, GC-EI-MS provides superior structural fingerprinting. The aggressive, radical-driven fragmentation yields highly reproducible spectra that map directly to specific functional groups (aldehyde and methoxy), making it the gold standard for structural confirmation[5].
However, LC-ESI-QTOF excels in confirming the exact elemental composition and tracking neutral losses without the risk of thermal degradation in the GC inlet. For a comprehensive drug development pipeline, researchers should leverage GC-EI-MS for initial structural verification of the synthesized intermediate, and reserve LC-ESI-QTOF for trace-level impurity profiling and exact mass validation.
References
-
Title: mass spectrum of benzaldehyde fragmentation pattern Source: docbrown.info URL: [Link]
-
Title: Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls Source: nih.gov URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: libretexts.org URL: [Link]
-
Title: Mass Spectrometry: Fragmentation Source: miamioh.edu URL: [Link]
Sources
- 1. 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde | 885962-73-2 [chemicalbook.com]
- 2. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
comparative study of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde analogs
The strategic placement of functional groups on a benzaldehyde scaffold fundamentally alters both the synthetic trajectory and the pharmacological profile of the resulting active pharmaceutical ingredient (API). Among these, 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde represents a highly specialized fluorinated biphenyl building block.
This guide provides an objective, comparative analysis of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde against its structural analogs. Designed for drug development professionals, it evaluates mechanistic binding logic, synthetic reactivity, and provides self-validating experimental workflows for downstream API synthesis.
Structural Rationale & Mechanistic Insights
The architecture of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde combines three critical features: a rigid biphenyl core, a reactive aldehyde moiety, and specific fluoro/methoxy substitutions.
-
The Biphenyl Core: Unlike monocyclic analogs, the biphenyl scaffold provides a rigid, hydrophobic axis that is highly effective at occupying deep lipophilic pockets in biological targets, such as the M3 muscarinic acetylcholine receptor[1].
-
Fluoro & Methoxy Substitutions: The ortho-fluoro substitution introduces significant steric hindrance and dipole moments that dictate the stereochemistry of downstream reactions. The methoxy group acts as a localized hydrogen-bond acceptor, tuning the molecule's electronic properties and improving its overall metabolic stability[2].
-
Aldehyde Reactivity: The terminal aldehyde is primed for carbon-carbon bond formation (via Wittig or Horner-Wadsworth-Emmons reactions) or reductive amination, serving as the primary anchor for appending complex pharmacophores[1][3].
Logical mapping of fluorinated biphenyl structural features to biological activity.
Comparative Performance Data
To objectively evaluate 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde, we must benchmark it against its monocyclic and ether-linked analogs. The table below synthesizes their primary applications, reactivity profiles, and target affinities.
| Compound | Structural Classification | Primary Synthetic Application | Wittig Stereoselectivity | Biological Target Affinity |
| 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde | Fluorinated Biphenyl | M3 receptor radioligands, advanced APIs[1] | High E-selectivity (driven by steric bulk) | High (hydrophobic pocket binding) |
| 3-Fluoro-4-(2-fluorophenoxy)benzaldehyde | Di-fluoro Phenoxy Ether | Antimicrobial & anticancer agents[4] | Moderate E-selectivity | Moderate to High |
| 4-Fluoro-3-methoxybenzaldehyde | Monocyclic (para-F) | Anti-inflammatory drugs, polymers[5] | Mixed E/Z (low steric hindrance) | Low (requires functionalization) |
| 2-Fluoro-3-methoxybenzaldehyde | Monocyclic (ortho-F) | Benzosuberone cores, hydroisoquinolines[6] | High Z-selectivity (ortho-effect)[7] | Low (precursor molecule) |
Key Takeaway: While monocyclic analogs like 2-Fluoro-3-methoxybenzaldehyde are excellent precursors for cyclization into benzosuberone cores[6], the biphenyl analog provides a pre-assembled, rigid framework that bypasses several synthetic steps when targeting complex receptor sites. Furthermore, the ortho-fluoro group in monocyclic systems strongly drives Z-selectivity during Wittig olefination due to cooperative dipole interactions in the oxaphosphetane intermediate[7]. In contrast, the sheer steric bulk of the biphenyl system overrides this, favoring the thermodynamically stable E-alkene[3].
Experimental Workflows & Methodologies
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the biphenyl scaffold and its subsequent functionalization. Every step is designed as a self-validating system to prevent the propagation of errors.
Step-by-step workflow for the synthesis of biphenyl APIs via Suzuki and Wittig reactions.
Phase 1: Suzuki-Miyaura Cross-Coupling (Scaffold Assembly)
Causality of Design: The coupling of 4-bromobenzaldehyde with (2-fluoro-3-methoxyphenyl)boronic acid requires overcoming the steric hindrance of the ortho-fluoro group. We utilize Pd(dppf)Cl2 because its large bite angle facilitates oxidative addition and reductive elimination in sterically demanding environments[2].
-
Reaction Setup: In a Schlenk flask under inert argon, combine 4-bromobenzaldehyde (1.0 eq), (2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).
-
Solvent & Base: Add a degassed mixture of 1,4-dioxane and 2M aqueous K2CO3 (3:1 v/v). The biphasic system ensures the solubility of both the organic substrates and the inorganic base.
-
Self-Validation (Reaction Monitoring): Heat to 90°C and monitor via TLC (10% EtOAc/Hexanes). Validation checkpoint: The fluorinated biphenyl product will exhibit a significantly higher Rf value than the highly polar bromobenzaldehyde due to increased lipophilicity. Do not proceed to workup until the starting material spot is entirely consumed.
-
Workup: Cool to room temperature and extract with EtOAc. Critical step: Wash the organic layer with saturated brine. Fluorinated biphenyls are prone to forming stubborn emulsions; the high ionic strength of brine breaks the emulsion and ensures phase separation. Dry over Na2SO4 and purify via flash chromatography.
Phase 2: Wittig Olefination (Functionalization)
Causality of Design: To generate an E-alkene for downstream API synthesis, a stabilized phosphonium ylide must be used. The stabilization of the intermediate betaine/oxaphosphetane dictates the thermodynamic outcome[3].
-
Ylide Generation: Suspend the stabilized phosphonium salt in anhydrous THF at 0°C. Slowly add a mild base (e.g., NEt3 or NaOMe ) to generate the ylide[3].
-
Aldehyde Addition: Dropwise add the purified 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde dissolved in THF.
-
Cycloaddition & Elimination: Allow the reaction to warm to room temperature. The (2+2) cycloaddition forms the oxaphosphetane intermediate, which rapidly collapses to yield the alkene and triphenylphosphine oxide[3].
-
Self-Validation (Stereochemical Confirmation): Isolate the product and analyze via 1H NMR. Validation checkpoint: Confirm the formation of the E-isomer by measuring the coupling constant ( J ) of the vinylic protons. A J -value of ≈15−16 Hz confirms trans (E) geometry, whereas a J -value of ≈10−12 Hz would indicate cis (Z) geometry.
References
-
Synthesis and Evaluation of Fluorinated Peptidomimetics Enabling the Development of 18F-Labeled Radioligands Targeting Muscarinic Acetylcholine Receptor Subtype M3 - PMC Source: NIH URL: [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing Source: RSC URL: [Link]
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Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes | Request PDF - ResearchGate Source: ResearchGate URL:[Link]
-
Wittig Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
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validation of a synthetic route to 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde
An In-Depth Comparative Guide to the Synthesis of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde
Introduction
4-(2-Fluoro-3-methoxyphenyl)benzaldehyde is a biaryl aldehyde of significant interest in medicinal chemistry and materials science. Its substituted biphenyl scaffold serves as a crucial intermediate for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs) and functional organic materials. The precise arrangement of its functional groups—a reactive aldehyde, an electron-withdrawing fluorine atom, and an electron-donating methoxy group—makes it a versatile building block. However, the efficient and scalable synthesis of this molecule presents challenges that necessitate a careful evaluation of available synthetic strategies.
This guide provides a comprehensive validation of a primary synthetic route to 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde via the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale for experimental choices, present a detailed, field-tested protocol, and objectively compare this primary route with viable alternatives. All quantitative data is summarized for clarity, and workflows are visualized to enhance understanding.
Primary Synthetic Route: The Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is the preeminent method for constructing C(sp²)–C(sp²) bonds, forming the backbone of most modern biaryl syntheses.[1][2] Its advantages include mild reaction conditions, high functional group tolerance, the commercial availability of a vast library of boronic acids, and the low toxicity of its boron-containing byproducts.[3]
For the synthesis of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde, the logical disconnection is the bond between the two aromatic rings. This leads to two primary Suzuki-Miyaura strategies:
-
Route A: Coupling of 4-formylphenylboronic acid with a 2-fluoro-3-methoxy-substituted aryl halide (e.g., 1-bromo-2-fluoro-3-methoxybenzene).
-
Route B: Coupling of (2-fluoro-3-methoxyphenyl)boronic acid with a 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde).
While both routes are viable, Route B is often preferred in practice . The aldehyde functionality in 4-formylphenylboronic acid can sometimes lead to side reactions or complicate purification under certain basic conditions. Conversely, 4-bromobenzaldehyde is a robust and inexpensive starting material, and (2-fluoro-3-methoxyphenyl)boronic acid is a stable, commercially available reagent.[4][5] Therefore, this guide will validate Route B as the primary protocol.
Visualizing the Validated Synthetic Pathway (Route B)
Caption: Validated Suzuki-Miyaura pathway to the target compound.
Experimental Protocol: Synthesis via Route B
This protocol is designed as a self-validating system. Each step includes checkpoints and rationale to ensure reproducibility and high yield.
Materials and Reagents:
-
(2-Fluoro-3-methoxyphenyl)boronic acid (1.0 equiv.)
-
4-Bromobenzaldehyde (1.1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)
-
Toluene, degassed
-
Ethanol, degassed
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).
-
Rationale (Expertise): Palladium(0) catalysts are sensitive to oxidation, which deactivates them. Maintaining an inert atmosphere throughout the reaction is critical for catalytic turnover and achieving high yields.
-
-
Reagent Addition: To the flask, add (2-fluoro-3-methoxyphenyl)boronic acid (1.0 equiv.), 4-bromobenzaldehyde (1.1 equiv.), and potassium carbonate (3.0 equiv.).
-
Rationale (Trustworthiness): A slight excess of the aryl bromide ensures the complete consumption of the more valuable boronic acid. Anhydrous K₂CO₃ is used as the base to activate the boronic acid for transmetalation.[6]
-
-
Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst (2 mol%).
-
Rationale (Expertise): Pd(PPh₃)₄ is a reliable, pre-activated Pd(0) source. 2 mol% is a standard loading for efficient catalysis without being cost-prohibitive for lab-scale synthesis.
-
-
Solvent Addition: Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio). The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.
-
Rationale (Expertise): A biphasic solvent system is crucial. Toluene dissolves the organic reagents, while water dissolves the inorganic base (K₂CO₃). Ethanol acts as a co-solvent to improve miscibility. Degassing the solvents (e.g., by sparging with argon for 20-30 minutes) removes dissolved oxygen.[7]
-
-
Reaction Execution: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Rationale (Trustworthiness): This standard aqueous workup removes the inorganic base, boron byproducts, and residual polar solvents. The brine wash helps to break any emulsions and further remove water from the organic phase.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(2-fluoro-3-methoxyphenyl)benzaldehyde.
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for the validated Suzuki synthesis.
Comparative Analysis of Alternative Routes
While the validated Suzuki-Miyaura protocol is robust, other methods exist. A comparative assessment is essential for selecting the optimal route based on specific laboratory or industrial constraints.
| Parameter | Route B: Suzuki (Validated) | Route A: Suzuki (Alternative) | Stille Coupling | Negishi Coupling |
| Key Reagents | Aryl Boronic Acid + Aryl Halide | Aryl Boronic Acid + Aryl Halide | Organostannane + Aryl Halide | Organozinc + Aryl Halide |
| Typical Yield | 80-95% | 75-90% | 70-90% | 80-95% |
| Reaction Temp. | 80-100 °C | 80-100 °C | 80-110 °C | Room Temp. to 60 °C |
| Catalyst | Pd(0) or Pd(II) complexes | Pd(0) or Pd(II) complexes | Pd(0) complexes | Pd(0) or Ni(0) complexes |
| Toxicity | Low (Boron byproducts) | Low (Boron byproducts) | High (Organotin reagents) | Moderate (Moisture-sensitive) |
| Functional Group Tolerance | Excellent | Good (Aldehyde can be sensitive) | Good | Excellent |
| Air/Moisture Stability | Good (Boronic acids are stable) | Good (Boronic acids are stable) | Excellent | Poor (Organozincs are sensitive) |
Alternative Suzuki-Miyaura Strategy (Route A)
This route, using 4-formylphenylboronic acid, is mechanistically identical to Route B. However, the aldehyde on the boronic acid partner can be susceptible to side reactions like the Cannizzaro reaction under strongly basic conditions or at high temperatures, potentially lowering yields.[8] Despite this, 4-formylphenylboronic acid is a widely used and effective reagent in many applications.[9][10]
Stille Coupling
The Stille coupling utilizes an organostannane (e.g., 4-formylphenyltrimethylstannane) instead of a boronic acid.
-
Advantage: Organostannanes are highly stable and do not require a base for activation, simplifying the reaction mechanism.
-
Disadvantage: The primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts, making it less favorable for pharmaceutical applications.[11]
Negishi Coupling
The Negishi coupling employs an organozinc reagent, which is formed in situ or pre-formed from an aryl halide.[12]
-
Advantage: Organozinc reagents are highly reactive, often allowing for lower reaction temperatures and higher yields. The reaction exhibits excellent functional group tolerance.
-
Disadvantage: Organozinc reagents are extremely sensitive to moisture and air, requiring strictly anhydrous conditions and specialized handling techniques (e.g., Schlenk line), which can be a barrier for general lab use.[12]
Validation of Key Starting Materials
The overall success of the synthesis depends on the purity of the starting materials. While commercially available, here are exemplary protocols for their synthesis.
Synthesis of (2-Fluoro-3-methoxyphenyl)boronic acid
This synthesis typically proceeds via ortho-lithiation from a suitable precursor like 1-fluoro-2-methoxybenzene, followed by quenching with a borate ester.[13][14]
-
Dissolve 1-bromo-2-fluoro-3-methoxybenzene (1.0 equiv.) in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium (n-BuLi) (1.1 equiv.) and stir for 1 hour to achieve lithium-halogen exchange.
-
Add trimethyl borate (1.5 equiv.) dropwise at -78 °C.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction with acidic water (e.g., 1M HCl) and extract with an organic solvent.
-
Purify by recrystallization or chromatography.
Synthesis of 4-Formylphenylboronic acid
A common route involves the protection of the aldehyde in 4-bromobenzaldehyde, followed by metal-halogen exchange and borylation.[15]
-
Protect the aldehyde of 4-bromobenzaldehyde as a diethyl acetal using triethyl orthoformate and an acid catalyst.
-
Form the Grignard reagent by reacting the protected aryl bromide with magnesium turnings in THF.
-
Cool the Grignard solution to -78 °C and quench with trimethyl borate.
-
Work up with acidic water, which simultaneously hydrolyzes the borate ester and deprotects the acetal to reveal the aldehyde and boronic acid functionalities.
Conclusion and Recommendations
For the synthesis of 4-(2-fluoro-3-methoxyphenyl)benzaldehyde, the Suzuki-Miyaura cross-coupling reaction stands out as the most robust, scalable, and environmentally benign method .
Primary Recommendation: Route B , coupling (2-fluoro-3-methoxyphenyl)boronic acid with 4-bromobenzaldehyde , is the validated and recommended pathway. It combines the use of stable, readily available reagents with high yields and excellent functional group tolerance, avoiding potential complications from the aldehyde group on the boronic acid partner.
Alternative Routes: While alternatives like the Stille and Negishi couplings are mechanistically sound, they introduce significant practical challenges. The toxicity of organotin reagents in the Stille coupling and the stringent anhydrous conditions required for the Negishi coupling make them less practical for most research and development settings compared to the operational simplicity of the Suzuki-Miyaura reaction.
This guide provides the necessary data and procedural logic for researchers to confidently reproduce this synthesis and adapt the principles to other complex biaryl targets.
References
-
Nöth, H., & Sze, S. N. (1990). Contributions to the Chemistry of Boron, 200. The Synthesis of 4-Formylphenylboronic Acid. Journal of Organometallic Chemistry, 400(1-2), 1-5. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
- Bayer AG. (2004). Method for producing formylphenylboronic acids.
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Gevorgyan, V., & Takeda, A. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. RSC Publishing. [Link]
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Roy, A. H., & Hartwig, J. F. (2007). Palladium-Catalyzed Cross-Coupling Reactions in One-Pot Multicatalytic Processes. Journal of the American Chemical Society, 129(42), 12886-12887. [Link]
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Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. [Link]
- Dow AgroSciences LLC. (2013). Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
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Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]
-
Curia Global, Inc. (n.d.). 4-Formylphenyl Boronic Acid (4-FPBA). [Link]
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European Patent Office. (n.d.). PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES. Patent 2231678. [Link]
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Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
-
Al-Masum, M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
- Bayer AG. (1986). Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
-
Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Scientific Reports, 12(1), 123. [Link]
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Gökçe, B., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. [Link]
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Chen, X., et al. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research, 51(11), 2847-2857. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Yamamoto, T., et al. (2021). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. [Link]
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Nolan, S. P., & Organ, M. G. (2018). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)Cl₂]₂ Dimers. Organic Letters, 20(1), 112-115. [Link]
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Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2535-2542. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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A Senior Application Scientist's Guide to the Electronic Effects of Fluoro and Methoxy Groups
In the landscape of medicinal chemistry and materials science, the judicious selection of substituents is paramount to fine-tuning molecular properties. Among the most common tools in the chemist's arsenal are the fluoro (–F) and methoxy (–OCH₃) groups. While both are small and contain a highly electronegative oxygen or fluorine atom, their influence on the electronic character of a molecule, particularly on aromatic systems, is profoundly different. This guide provides an in-depth comparison of their electronic effects, supported by experimental data, to inform rational molecular design.
Fundamental Electronic Principles: A Tale of Two Effects
The electronic influence of a substituent is primarily governed by the interplay of two fundamental phenomena: the inductive effect (I) and the resonance effect (M or R) .[1]
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of a molecule and is a consequence of the differing electronegativity between atoms.[2] A more electronegative atom will pull electron density towards itself, creating a dipole.
-
Resonance (Mesomeric) Effect (M): This effect involves the delocalization of pi (π) electrons across a conjugated system.[1] Substituents with lone pairs or pi bonds can donate or withdraw electron density from an adjacent pi system.
The fluoro and methoxy groups present a classic case study in how the balance of these two effects dictates a substituent's overall electronic character.
The Fluoro Group: A Strong Inductive Pull with Modest Resonance Push
Fluorine is the most electronegative element, giving the fluoro group a powerful electron-withdrawing inductive effect (-I).[3] This strong pull of electron density from the rest of the molecule is its dominant electronic feature.[2]
However, fluorine also possesses lone pairs of electrons that can be donated into an adjacent pi system, such as a benzene ring, through a resonance effect (+M).[4] This resonance donation is significantly weaker than its inductive withdrawal due to the poor orbital overlap between the compact 2p orbital of fluorine and the larger 2p orbital of carbon.
The Methoxy Group: A Dominant Resonance Push Over a Weaker Inductive Pull
The oxygen atom in a methoxy group is also highly electronegative, resulting in an electron-withdrawing inductive effect (-I).[5] However, this effect is less pronounced than that of fluorine.
Crucially, the lone pairs on the oxygen of a methoxy group are readily delocalized into an aromatic ring through resonance (+M).[1][6] This electron-donating resonance effect is substantially stronger than its inductive effect, leading to an overall electron-donating character, particularly at the ortho and para positions of a benzene ring.[6][7]
The interplay of these effects can be visualized as follows:
Quantifying Electronic Effects: The Hammett Equation
The Hammett equation provides a powerful framework for quantifying the electronic influence of substituents on the reactivity of aromatic compounds.[8] It relates the rate or equilibrium constant of a reaction for a substituted compound to that of the unsubstituted parent compound through substituent constants (σ) and a reaction constant (ρ).
The key parameters for our comparison are:
-
σm (meta): Primarily reflects the inductive effect.
-
σp (para): Reflects a combination of both inductive and resonance effects.
Table 1: Hammett Substituent Constants
| Substituent | σm | σp | Dominant Effect (at para) |
|---|---|---|---|
| -F | 0.34[9] | 0.06[9] | Inductive (Withdrawing) |
| -OCH₃ | 0.12[8] | -0.27[9] | Resonance (Donating) |
Data sourced from various compilations.[8][9]
The positive σm values for both groups confirm their inductive electron-withdrawing nature. However, the stark difference in their σp values highlights the divergent impact of resonance. The slightly positive σp for fluorine indicates its strong inductive effect narrowly outweighs its weak resonance donation. Conversely, the negative σp for the methoxy group demonstrates that its strong resonance donation dominates its inductive withdrawal, making it an overall electron-donating group at the para position.[5]
Experimental Assessment of Electronic Effects
Several experimental techniques can be employed to probe and validate the electronic effects of the fluoro and methoxy groups.
Acidity of Substituted Phenols (pKa Measurements)
The acidity of a phenol is directly related to the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the negative charge on the phenoxide oxygen, thereby increasing acidity (lowering the pKa). Conversely, electron-donating groups destabilize the phenoxide and decrease acidity (increasing the pKa).
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
-
Stock Solution Preparation: Prepare a stock solution of the substituted phenol in a suitable solvent (e.g., water or a water/methanol mixture).
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the phenol.
-
Sample Preparation: Add a small aliquot of the phenol stock solution to each buffer solution in a cuvette, ensuring the final concentration is appropriate for UV-Vis analysis.
-
Spectral Acquisition: Record the UV-Vis absorbance spectrum for each sample. The protonated phenol and the deprotonated phenoxide will have distinct absorbance maxima.
-
Data Analysis: Plot the absorbance at a chosen wavelength (ideally where the difference between the two species is maximal) against the pH. The pKa is the pH at which the concentrations of the protonated and deprotonated forms are equal, corresponding to the inflection point of the resulting sigmoidal curve.
Table 2: pKa Values of Substituted Phenols in Water
| Substituent Position | Fluorophenol pKa | Methoxyphenol pKa |
|---|---|---|
| ortho | 8.7[10] | 9.98[11] |
| meta | 9.3[12] | 9.65[11] |
| para | 9.9[10] | 10.21[11] |
| Unsubstituted Phenol | 9.98[11] | 9.98[11] |
The data clearly shows that fluorine increases the acidity of phenol (lowers pKa) at all positions due to its strong inductive effect.[10][12] The effect is most pronounced at the ortho position due to proximity. In contrast, the methoxy group at the para position decreases acidity (increases pKa) relative to phenol, showcasing its dominant electron-donating resonance effect.[11] At the meta position, where the resonance effect is minimal, the methoxy group's inductive withdrawal leads to a slight increase in acidity.[11]
¹⁹F NMR Spectroscopy
For fluorine-containing compounds, ¹⁹F NMR spectroscopy is an exceptionally sensitive probe of the local electronic environment.[13] The ¹⁹F chemical shift is highly responsive to changes in electron density around the fluorine nucleus.[14] Electron-withdrawing groups on an aryl ring attached to a fluoro-substituted probe will deshield the fluorine nucleus, causing a downfield shift (less negative ppm value). Conversely, electron-donating groups will shield the nucleus, leading to an upfield shift. This technique is invaluable for studying electronic effects in complex systems, including proteins and other biomolecules.[15]
Implications in Drug Design and Materials Science
The distinct electronic profiles of fluoro and methoxy groups have profound consequences for their application.
-
Fluoro Group: The strong electron-withdrawing nature of fluorine can be used to modulate the pKa of nearby functional groups, which is critical for optimizing drug absorption and distribution.[3] It can also block metabolic oxidation at a C-H bond and enhance binding affinity through favorable electrostatic interactions.[3][16]
-
Methoxy Group: As a strong electron-donating group, the methoxy group activates aromatic rings towards electrophilic substitution, a key consideration in synthetic chemistry.[6][17] In drug design, it can act as a hydrogen bond acceptor and its metabolic lability (O-demethylation) can be a strategic element in prodrug design or a liability to be addressed.[18]
Conclusion
The fluoro and methoxy groups, while superficially similar, exert opposing electronic effects on aromatic systems due to the different balance of their inductive and resonance contributions. The fluoro group is a net electron-withdrawing substituent, dominated by a powerful -I effect. The methoxy group is a net electron-donating substituent, governed by a strong +M effect. A thorough understanding of these principles, validated by quantitative data from Hammett plots and pKa measurements, is essential for researchers, scientists, and drug development professionals to rationally design molecules with desired physicochemical and biological properties.
References
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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Stenutz, R. Hammett substituent constants. [Link]
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Chemistry Steps. (2024). Inductive and Resonance (Mesomeric) Effects. [Link]
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LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. [Link]
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RSC Publishing. Parallels between the chloro and methoxy groups for potency optimization. [Link]
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Lo Presti, L., et al. (2009). Effect of methoxy substituents on the structural and electronic properties of fluorinated cyclobutenes. PubMed. [Link]
-
RSC Publishing. Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. [Link]
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PubMed. (2025). Quantitative Determination of Electronic Effects in Free Radicals through Open-Shell Hammett Substituent Constants. [Link]
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University of Calgary. Chapter 14 Substituent Effects. [Link]
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University of California, Davis. Example Question involving substituent effects (inductive vs resonance). [Link]
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Quora. (2017). Why is o-flurophenol is more acidic than p-flurophenol? [Link]
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ResearchGate. (2009). Effect of Methoxy Substituents on the Structural and Electronic Properties of Fluorinated Cyclobutenes. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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Godfrey, M., & Murrell, J. N. (1964). Substituent effects on the electronic spectra of aromatic hydrocarbons II. The quantitative determination of the inductive effect. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 278(1372), 71-90. [Link]
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MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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ResearchGate. Hammett constants for CF2OCH3 and similar groups. [Link]
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ACS Publications. (2009). Effect of Methoxy Substituents on the Structural and Electronic Properties of Fluorinated Cyclobutenes. [Link]
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ACS Publications. (2007). Discovering Electronic Effects of Substituents in Nitrations of Benzene Derivatives Using GC–MS Analysis. [Link]
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AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
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Han, J., & Tao, F. M. (2006). Correlations and predictions of pKa values of fluorophenols and bromophenols using hydrogen-bonded complexes with ammonia. The Journal of physical chemistry. A, 110(1), 257–263. [Link]
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Quora. (2017). Among m-methoxy phenol, p-methoxy phenol, o-methoxy phenol and phenol, which is more acidic?. [Link]
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Frontiers. (2019). Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction. [Link]
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Scribd. Hammett Substituent Constants Table. [Link]
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askIITians. (2018). The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe. [Link]
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Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
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Structural Biology Context: The Hinge-Binding Dilemma
As a Senior Application Scientist overseeing assay development and lead optimization, I frequently encounter the strategic dilemma of scaffold selection in drug discovery. In the landscape of targeted oncology, the design of small-molecule kinase inhibitors hinges on the precise spatial arrangement of structural motifs within the ATP-binding pocket.
Two of the most prominent bioisosteric core structures in the development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) are the quinazoline and pyrimidine scaffolds[1]. While both serve as effective ATP mimetics, their distinct electronic distributions and substitution vectors dictate profoundly different bioactivity profiles, selectivity windows, and resistance mechanisms. This guide provides an objective, data-driven comparison of these two structural motifs, supported by self-validating experimental protocols.
The biological activities of pyrimidine and quinazoline derivatives are fundamentally attributed to their interaction with specific signaling pathways crucial for cell survival[1]. Both scaffolds target the highly conserved ATP-binding cleft of the EGFR kinase domain, but they do so with distinct geometric constraints:
-
The Quinazoline Scaffold (e.g., Erlotinib, Gefitinib): Featuring a rigid bicyclic 1,3-diazanaphthalene core, the quinazoline motif is a hallmark of first-generation EGFR inhibitors[2]. It acts as a potent, reversible ATP-competitive inhibitor[3]. The N1 and N3 atoms of the quinazoline ring form critical hydrogen bonds with the hinge region (specifically Met793). However, its rigidity becomes a liability when the gatekeeper mutation (T790M) introduces a bulky methionine residue, causing a severe steric clash that abolishes drug binding[4].
-
The Pyrimidine Scaffold (e.g., Osimertinib, Avitinib): The monocyclic pyrimidine (or fused pyrrolopyrimidine) scaffold offers greater conformational flexibility[3]. This flexibility allows medicinal chemists to design third-generation inhibitors that adopt a "U-shaped" conformation. This structural adaptation not only circumvents the steric hindrance of the T790M mutation but also optimally positions an acrylamide side chain to form an irreversible covalent bond with the Cys797 residue[4].
Fig 1: Mechanistic divergence of quinazoline and pyrimidine scaffolds in EGFR inhibition.
Quantitative Bioactivity Comparison
To objectively evaluate the performance of these structural motifs, we must look at their inhibitory potency (IC₅₀) across wild-type (WT) and mutated kinase domains. The table below synthesizes representative benchmark data for these scaffolds[3],[4].
| Scaffold Motif | Representative TKI | Generation | EGFR WT IC₅₀ (nM) | EGFR T790M IC₅₀ (nM) | Binding Mechanism |
| Quinazoline | Erlotinib | 1st Gen | ~2.0 | >1000 | Reversible, ATP-competitive |
| Quinazoline | Afatinib | 2nd Gen | ~0.5 | ~10.0 | Irreversible, Non-selective |
| Pyrimidine | Osimertinib | 3rd Gen | ~12.0 | ~1.0 | Irreversible, Mutant-selective |
Causality of the Data: The quinazoline motif (Erlotinib) demonstrates exquisite sub-nanomolar potency against WT EGFR but suffers a massive drop in efficacy against the T790M mutant due to the aforementioned steric clash[4]. Conversely, the pyrimidine motif (Osimertinib) sacrifices a degree of WT potency to achieve remarkable selectivity and sub-nanomolar inhibition of the T790M mutant, drastically widening the therapeutic window and minimizing WT-driven toxicities (e.g., skin rash, diarrhea)[3].
Self-Validating Experimental Protocols
To generate trustworthy, reproducible data for scaffold comparison, we rely on orthogonal assay systems. As an application scientist, I design these protocols to be self-validating—meaning the assay contains intrinsic mechanistic checks to rule out artifacts.
Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Unlike radiometric assays, the ADP-Glo method measures ADP production universally, decoupling the assay from specific substrate constraints.
Step-by-Step Methodology:
-
Enzyme Preparation: Incubate recombinant EGFR (WT or T790M mutant) with a standardized peptide substrate and ATP in a buffered solution[5].
-
Compound Incubation: Introduce the quinazoline or pyrimidine derivative at varying concentrations (typically a 10-point dose-response curve) and incubate for 60 minutes[5].
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and actively deplete any remaining unreacted ATP[5].
-
Signal Conversion & Detection: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then measured via a luciferase/luciferin reaction[5].
The Causality & Trustworthiness: By selectively depleting unreacted ATP before converting the generated ADP back into ATP for detection, this assay creates a closed, self-validating loop. The luminescent signal is strictly contingent on prior kinase activity, eliminating false positives from background ATP or auto-luminescent compound artifacts.
Fig 2: ADP-Glo kinase assay workflow demonstrating a self-validating luminescent readout.
Protocol B: Differential Cellular Proliferation Assay (MTT)
Biochemical potency must translate to cellular efficacy. We evaluate the anti-proliferative effects of these scaffolds using a differential cell line panel[5].
Step-by-Step Methodology:
-
Cell Seeding: Seed A549 cells (WT EGFR) and H1975 cells (L858R/T790M double mutant) in parallel 96-well plates and allow adherence overnight[5].
-
Compound Treatment: Treat cells with the synthesized compounds for 72 hours[5].
-
MTT Addition: Introduce MTT reagent. Viable cells with active metabolism reduce the yellow tetrazolium salt into purple formazan crystals[5].
-
Solubilization & Readout: Solubilize the crystals and measure absorbance at 570 nm to calculate IC₅₀ values[5].
The Causality & Trustworthiness: Using paired cell lines with different mutation statuses isolates the variable of target engagement. If a pyrimidine-based compound exhibits cytotoxicity exclusively in H1975 cells but spares A549 cells, the bioactivity is validated as mutant-selective target engagement rather than general, off-target scaffold toxicity.
Conclusion & Strategic Outlook
The transition from quinazoline to pyrimidine scaffolds in EGFR inhibitor development perfectly illustrates the power of bioisosteric replacement and scaffold hopping. While the quinazoline core remains a highly potent pharmacophore for early-stage kinase inhibition[2],[6], its rigid geometry limits its adaptability against emerging resistance mutations. The pyrimidine scaffold, through its enhanced flexibility and distinct substitution vectors, provides the necessary structural foundation to achieve mutant selectivity and covalent target engagement[3],[4]. For drug development professionals, understanding the mechanistic causality behind these structural motifs is essential for rationally designing the next generation of targeted therapeutics.
References
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- 6. QSAR based model for discriminating EGFR inhibitors and non-inhibitors using Random forest - PMC [pmc.ncbi.nlm.nih.gov]
4-(2-Fluoro-3-methoxyphenyl)benzaldehyde proper disposal procedures
4-(2-Fluoro-3-methoxyphenyl)benzaldehyde: Comprehensive Laboratory Safety and Disposal Guide
As a halogenated biaryl aldehyde, 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde is a highly valuable intermediate frequently utilized in drug discovery and Suzuki-Miyaura cross-coupling reactions. While critical for synthesizing complex active pharmaceutical ingredients (APIs), its structural motifs—specifically the reactive formyl group and the covalently bound fluorine atom—dictate strict operational and disposal protocols. The strong carbon-fluorine (C–F) bond provides functional stability during synthesis but leads to severe environmental persistence if improperly discarded[1].
This guide provides the essential operational and logistical framework for the safe handling, spill containment, and final destruction of this compound, ensuring compliance with environmental regulations and protecting laboratory personnel.
Physicochemical & Safety Parameters
To establish a safe operational baseline, the critical quantitative and qualitative safety data for fluorinated benzaldehyde derivatives are summarized below:
| Physicochemical & Safety Parameter | Description / Value |
| Chemical Class | Halogenated Aromatic Aldehyde |
| Physical State | Solid / Combustible Liquid (Dependent on ambient temp/purity) |
| Primary Hazards | Skin/Eye Irritant, Combustible, Aquatic Toxicity |
| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents |
| Combustion Byproducts | Carbon oxides (COx), Hydrogen fluoride (HF) |
| Waste Classification | Halogenated Organic Waste (EPA/RCRA guidelines) |
Hazard Assessment & Causality
Understanding the chemical behavior of this compound is the foundation of our self-validating safety protocols:
-
Aldehyde Reactivity & Combustibility: The formyl group (-CHO) is susceptible to auto-oxidation and is strictly incompatible with strong oxidizing agents (e.g., peroxides, permanganates), strong bases, and reducing agents[2]. Mixing with incompatible chemicals can trigger exothermic condensation reactions or toxic gas release. Furthermore, benzaldehyde derivatives are combustible and can form explosive mixtures with air at elevated temperatures, requiring the strict elimination of ignition sources[3].
-
Thermal Decomposition to Hydrogen Fluoride (HF): The presence of the fluorine atom fundamentally alters the disposal requirements. Upon combustion or thermolysis, fluorinated aromatic compounds degrade to release highly toxic and corrosive hydrogen fluoride (HF) gas[4]. HF is a severe environmental and occupational hazard, meaning this chemical cannot be disposed of via standard municipal waste or low-temperature burning; it requires specialized high-temperature destruction[5].
Operational Handling & Spill Response Protocol
Step 1: Pre-Operational Safety Conduct all handling within a certified chemical fume hood to prevent the inhalation of vapors or dust. Personnel must wear chemical-resistant gloves (e.g., Viton® or nitrile), safety goggles, and a flame-retardant lab coat[6].
Step 2: Spill Containment Workflow In the event of an accidental release, follow this sequential containment protocol:
-
Evacuate and Ventilate: Immediately clear the area of unprotected personnel. Remove all sources of ignition (sparks, open flames, hot surfaces), as the material is combustible[2].
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Causality Note: Combustible absorbents like sawdust must be strictly avoided, as they can ignite when mixed with reactive organic compounds.
-
Collect: Use non-sparking tools to sweep up the absorbed mixture to prevent accidental static discharge.
-
Containerize: Transfer the residues into a clearly labeled, leak-proof hazardous waste container compatible with halogenated organics[6].
Proper Disposal Procedures
Improper disposal of halogenated organics by dilution, evaporation, or sewer dumping is strictly prohibited by environmental regulations (e.g., EPA/RCRA).
Step 1: Waste Segregation Classify the material strictly as Halogenated Organic Waste . Because it contains a halogen (fluorine), mixing it with non-halogenated waste streams violates disposal guidelines and disrupts the fuel-value calculations required for safe incineration[7]. Ensure the waste mixture contains less than 20% water, as aqueous mixtures lower the combustion efficiency[8].
Step 2: Packaging and Labeling Store the waste in a tightly sealed, chemically compatible container (e.g., high-density polyethylene or Teflon-lined glass). Attach a compliant Hazardous Waste label detailing the exact chemical name ("4-(2-Fluoro-3-methoxyphenyl)benzaldehyde"), the hazard class ("Halogenated Organic / Combustible"), and the accumulation start date.
Step 3: Final Destruction via Incineration Transfer the waste to a licensed EHS hazardous waste disposal contractor. The mandated destruction method for fluorinated aromatics is high-temperature incineration in a permitted facility[6]. The incinerator must operate at extreme temperatures (typically >1000°C) to break the highly stable C–F bonds and must be equipped with alkaline flue gas scrubbers to neutralize the resulting hydrogen fluoride (HF) emissions before they can reach the atmosphere[9].
Disposal & Containment Workflow Visualization
Workflow for the safe containment, segregation, and incineration of halogenated waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
